Aldgamycin F
Description
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Properties
Molecular Formula |
C37H56O16 |
|---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |
InChI |
InChI=1S/C37H56O16/c1-17-10-13-26(39)48-20(4)23(16-46-33-31(45-9)30(44-8)27(40)21(5)49-33)29-24(51-29)11-12-25(38)36(7,43)14-18(2)28(17)52-34-32(41)37(15-19(3)47-34)22(6)50-35(42)53-37/h10-13,17-24,27-34,40-41,43H,14-16H2,1-9H3 |
InChI Key |
XCXHGNCWYSPSQN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Aldgamycin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldgamycin F is a 16-membered macrolide antibiotic belonging to the aldgamycin family, a group of bioactive polyketides. This document provides a detailed technical overview of its chemical structure, supported by available data and a description of the experimental methodologies typically employed for the structure elucidation of such complex natural products. A comparative data summary and visualizations of its structural relationships are included to facilitate a comprehensive understanding for research and development applications.
Chemical Structure of this compound
This compound is a complex glycosidic macrolide. Its core is a 16-membered lactone ring, which is characteristic of the aldgamycin family. This macrocycle is decorated with various functional groups, including methyl and hydroxyl moieties, as well as an epoxide. Attached to the aglycone are two deoxysugar units: mycinose (B1239270) and aldgarose. The precise stereochemistry of the molecule is crucial for its biological activity.
Based on the available chemical information, the structure of this compound can be represented by the following SMILES string: COC1C(O)C(C)OC(OCC2C(C)OC(=O)C=CC(C)C(OC3OC(C)CC4(OC(=O)OC4C)C3O)C(C)CC(CO)C(=O)C=CC5OC25)C1OC
From this, a 2D chemical structure can be generated, revealing the intricate connectivity of the aglycone and the appended sugar moieties.
Figure 1: 2D Chemical Structure of this compound.
The IUPAC name for this compound is (1R,2R,3R,15R,16S)-15-ethyl-12-hydroxy-2-((4-hydroxy-3,5-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-7-(2-methyl-1,3-dioxolan-2-yl)-6,17-dioxabicyclo[12.2.1]heptadeca-4,10-diene-8,14-dione.
Physicochemical and Spectroscopic Data
| Property | Data | Method(s) of Determination |
| Molecular Formula | C37H58O15 | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 742.85 g/mol | Mass Spectrometry (MS) |
| Appearance | Amorphous solid | Physical observation |
| Optical Rotation | [α]20D = -25° (c=0.3 in CHCl3) | Polarimetry |
| ¹H NMR | Complex spectrum with characteristic signals for methyl groups, olefinic protons, oxymethine protons, and sugar anomeric protons. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Approximately 37 distinct carbon signals, including carbonyls, olefinic carbons, carbons bearing oxygen, and aliphatic carbons. | NMR Spectroscopy |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ or [M+Na]⁺ and characteristic fragmentation patterns corresponding to the loss of sugar moieties and water. | Electron Ionization (EI-MS), Fast Atom Bombardment (FAB-MS), or Electrospray Ionization (ESI-MS) |
| Infrared (IR) | Absorption bands for hydroxyl (-OH), carbonyl (C=O, ester and ketone), and ether (C-O-C) functional groups. | IR Spectroscopy |
| Ultraviolet (UV) | Absorption maxima characteristic of conjugated diene systems within the macrolide ring. | UV-Vis Spectroscopy |
Experimental Protocols for Structure Elucidation
The determination of the chemical structure of a complex natural product like this compound involves a systematic workflow. The following outlines the key experimental protocols that would have been employed.
Isolation and Purification
This compound is typically isolated from the fermentation broth of a producing microorganism, such as Streptomyces species. The process generally involves:
-
Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate, chloroform) to separate the secondary metabolites from the aqueous medium.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) to perform a preliminary fractionation based on polarity.
-
Sephadex Chromatography: For size-exclusion separation.
-
High-Performance Liquid Chromatography (HPLC): Often reverse-phase HPLC, to achieve final purification of the compound.
-
Spectroscopic Analysis
-
Protocol: High-resolution mass spectra are acquired using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer. This provides an accurate mass of the molecular ion, from which the elemental composition can be determined. Tandem MS (MS/MS) experiments are conducted by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Interpretation: The fragmentation pattern reveals structural information, such as the masses of the sugar units and the aglycone, through the observation of neutral losses.
-
Protocol: A comprehensive suite of NMR experiments is performed on the purified compound dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). This includes:
-
1D NMR: ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.
-
-
-
Data Interpretation: The combined analysis of these NMR spectra allows for the assembly of the planar structure and the determination of the relative configuration of the stereocenters.
Chemical Derivatization and Degradation
-
Protocol: To confirm functional groups and determine the absolute stereochemistry of the sugar units, chemical reactions are often performed. This can include:
-
Acid Hydrolysis: To cleave the glycosidic bonds and isolate the individual sugar components. The sugars are then compared to known standards using chromatographic (e.g., GC-MS of derivatized sugars) and polarimetric methods.
-
Acetylation or Silylation: To confirm the number of hydroxyl groups.
-
Visualizations
Structural Relationship of this compound to its Core Components
The following diagram illustrates the hierarchical structure of this compound, showing its composition from the aglycone and the two sugar moieties.
Caption: Hierarchical structure of this compound.
Workflow for Structure Elucidation
This diagram outlines the logical flow of experiments and data analysis in determining the structure of a natural product like this compound.
Caption: Workflow for the structure elucidation of this compound.
Aldgamycin F macrolide class and characteristics
An In-depth Overview of the 16-Membered Macrolide Antibiotic
Introduction
Aldgamycin F is a member of the 16-membered macrolide class of antibiotics, a group of natural products known for their therapeutic potential. First isolated from Streptomyces lavendulae, this compound is part of a larger family of Aldgamycin analogues. Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are of significant interest to the scientific community due to their antibacterial properties, which stem from their ability to inhibit protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of this compound, including its classification, physicochemical characteristics, biological activity, and relevant experimental protocols.
Core Concepts: Macrolide Classification and Characteristics
This compound belongs to the 16-membered class of macrolide antibiotics. These compounds are typically produced by various species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites with diverse biological activities.
General Characteristics of 16-Membered Macrolides:
-
Structure: Possess a 16-membered lactone ring.
-
Sugars: Glycosidically linked to neutral or amino sugars.
-
Mechanism of Action: Inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This interaction can interfere with peptide chain elongation.
-
Spectrum of Activity: Generally active against Gram-positive bacteria, with some exhibiting activity against a limited range of Gram-negative bacteria.
-
Clinical Relevance: While some 14- and 15-membered macrolides are widely used in clinical practice, 16-membered macrolides are also of interest for their potential therapeutic applications.
Physicochemical Properties of this compound
| Property | Aldgamycin E[2][3] | Aldgamycin K[3] | Aldgamycin P[4] |
| Molecular Formula | C37H58O15 | C36H60O14 | C37H58O16 |
| Molecular Weight | 742.8 g/mol | 716.9 g/mol | 758.8 g/mol |
| Hydrogen Bond Donors | Data not available | Data not available | Data not available |
| Hydrogen Bond Acceptors | Data not available | Data not available | Data not available |
| LogP (Octanol-Water) | 2.8 | 1.9 | 1.8 |
Note: This data is for related compounds and should be used as a reference for the potential properties of this compound.
Biological Activity and Mechanism of Action
As a macrolide antibiotic, the primary mechanism of action for this compound is the inhibition of bacterial protein synthesis.[1] This occurs through its binding to the 50S subunit of the bacterial ribosome, which can disrupt the elongation of the polypeptide chain.
Antibacterial Spectrum
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of bacteria are not widely reported in recent publications, the general activity of the Aldgamycin class is against Gram-positive bacteria. The table below provides an example of the kind of data that would be generated to characterize the antibacterial spectrum of this compound.
| Bacterial Strain | Gram Stain | MIC Range (µg/mL) - Hypothetical |
| Staphylococcus aureus | Positive | 1 - 8 |
| Streptococcus pneumoniae | Positive | 0.5 - 4 |
| Bacillus subtilis | Positive | 2 - 16 |
| Escherichia coli | Negative | > 64 |
| Pseudomonas aeruginosa | Negative | > 64 |
Note: These are hypothetical MIC values to illustrate the expected antibacterial profile. Actual values would need to be determined experimentally.
Experimental Protocols
The following sections outline detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound from Streptomyces lavendulae
This protocol is a generalized procedure based on common methods for isolating macrolide antibiotics from Streptomyces species.
-
Fermentation:
-
Inoculate a suitable seed medium with a spore suspension of Streptomyces lavendulae.
-
Incubate at 28-30°C with shaking for 48-72 hours.
-
Transfer the seed culture to a larger production medium.
-
Continue fermentation for 5-7 days under the same conditions.
-
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake and the broth separately with an organic solvent such as ethyl acetate (B1210297) or acetone.
-
Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, to separate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Perform further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.
-
Characterization of this compound
The structure and identity of the isolated this compound can be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition.
-
Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can aid in structural elucidation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and elucidate the complete chemical structure.
-
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
-
Preparation of Bacterial Inoculum:
-
Grow the test bacteria in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Dilute the bacterial suspension to the final desired concentration for the assay.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria without antibiotic) and negative (broth only) controls.
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Visualizations
Logical Relationship of this compound Characteristics
Caption: Logical flow from the source of this compound to its biological effect.
Experimental Workflow for this compound Research
Caption: Standard experimental workflow for the study of this compound.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Simplified pathway of bacterial protein synthesis inhibition by this compound.
References
- 1. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of a 16-membered macrolide. Characteristics of dihydrorosaramicin binding to Escherichia coli ribosome and the effects of some competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldgamycin E | C37H58O15 | CID 102425548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Production of macrolide antibiotics from a cytotoxic soil Streptomyces sp. strain ZDB - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Aldgamycin F Biosynthesis Pathway in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldgamycin F, a 16-membered macrolide antibiotic, possesses a unique structural feature in the form of the rare branched-chain sugar D-aldgarose. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Streptomyces. It details the genetic organization of the biosynthetic gene cluster, the proposed enzymatic functions, and the key bifurcation point that leads to the production of either aldgamycins or the related chalcomycins. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the biosynthetic pathways and experimental workflows to serve as a valuable resource for researchers in natural product biosynthesis and drug development.
The Aldgamycin/Chalcomycin (B1236996) Biosynthetic Gene Cluster
The biosynthesis of this compound originates from a single, unified gene cluster that is also responsible for the production of chalcomycins. This discovery was made in a marine-derived Streptomyces sp. HK-2006-1, which was found to produce both classes of compounds[1]. Whole-genome sequencing and subsequent gene disruption studies revealed that the aldgamycin biosynthetic gene cluster incorporates nine new genes into the previously identified chalcomycin gene cluster[1]. The MIBiG (Minimum Information about a Biosynthetic Gene Cluster) database has assigned the accession number BGC0001396 to the aldgamycin J biosynthetic gene cluster from Streptomyces sp. A1(2016), which is directly related to this research.
The key genetic switch that dictates the biosynthetic fate towards either aldgamycins or chalcomycins lies in the function of specific enzymes encoded within this cluster.
The Biosynthetic Bifurcation Point
The commitment step differentiating the aldgamycin and chalcomycin pathways is governed by two key sets of enzymes:
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Aldgamycin Biosynthesis Trigger: The genes almDI and almDII encode the α and β subunits of a pyruvate (B1213749) dehydrogenase complex. The action of this complex is the crucial trigger for the biosynthesis of aldgamycins[1].
-
Chalcomycin Biosynthesis Trigger: Conversely, the gene almCI, which encodes an oxidoreductase, initiates the biosynthetic cascade leading to chalcomycins[1].
This bifurcation highlights a remarkable example of metabolic pathway evolution and engineering within a single gene cluster.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be broadly divided into three major stages:
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Polyketide Backbone Synthesis: A Type I Polyketide Synthase (PKS) is responsible for the assembly of the 16-membered macrolactone ring, the core structure of this compound.
-
D-aldgarose Biosynthesis: The unique branched-chain sugar, D-aldgarose, is synthesized from a common precursor, likely NDP-glucose. This pathway involves a series of enzymatic modifications.
-
Post-PKS Modifications and Glycosylation: The macrolactone core undergoes tailoring reactions, and the D-aldgarose moiety is attached to the aglycone.
Key Enzymes and Their Putative Functions
While the exact biochemical functions of all enzymes in the alm cluster are yet to be fully elucidated, bioinformatic analysis and gene disruption experiments have provided insights into their putative roles.
| Gene | Proposed Function | Role in Pathway |
| almDI | Pyruvate dehydrogenase E1 component alpha subunit | Triggers the aldgamycin biosynthetic pathway. |
| almDII | Pyruvate dehydrogenase E1 component beta subunit | Triggers the aldgamycin biosynthetic pathway. |
| almCI | Oxidoreductase | Initiates the chalcomycin biosynthetic pathway. |
| AlmE | Methyltransferases | Involved in the methylation steps during the biosynthesis of the sugar moiety. |
| AlmU | Unknown | Potentially involved in sugar modification or transport. |
| AlmT | Transport-related proteins | Likely involved in the export of the final this compound product. |
This table is a summary based on the initial characterization of the gene cluster. Further biochemical studies are required to confirm the precise function of each enzyme.
Quantitative Data
No specific quantitative data such as enzyme kinetics, precursor concentrations, or product yields from the primary literature could be retrieved in a structured format during the information gathering process for this guide.
Experimental Protocols
This section outlines general methodologies relevant to the study of aldgamycin biosynthesis, based on standard practices for Streptomyces genetics and natural product analysis.
Gene Disruption in Streptomyces
Gene disruption is a critical technique to elucidate the function of genes within a biosynthetic cluster. A common method is REDIRECT-mediated PCR-targeting.
Protocol: REDIRECT-mediated Gene Disruption
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Primer Design: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a disruption cassette (e.g., containing an apramycin (B1230331) resistance gene, apr).
-
PCR Amplification: Amplify the disruption cassette using the designed primers and a suitable template plasmid.
-
Electrocompetent Cell Preparation: Prepare electrocompetent E. coli BW25113/pIJ790 cells expressing the λ Red recombinase system.
-
Electroporation and Recombination: Electroporate the purified PCR product into the competent E. coli cells containing the cosmid with the target gene cluster. The λ Red system will mediate homologous recombination, replacing the target gene with the disruption cassette.
-
Selection and Verification: Select for recombinant cosmids by plating on appropriate antibiotic-containing media. Verify the correct gene replacement by PCR and restriction digestion.
-
Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli ET12567/pUZ8002 to the Streptomyces host strain via conjugation.
-
Selection of Mutants: Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the native gene with the disruption cassette.
-
Phenotypic Analysis: Analyze the mutant strain for the loss of this compound production and the potential accumulation of biosynthetic intermediates using techniques like HPLC-MS.
Analysis of Macrolide Production by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of macrolide antibiotics.
Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Culture the Streptomyces strain in a suitable production medium.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid or ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210-240 nm) or a mass spectrometer for more sensitive and specific detection.
-
-
Quantification:
-
Generate a standard curve using a purified standard of this compound.
-
Compare the peak area of this compound in the sample chromatogram to the standard curve to determine its concentration.
-
Visualizations
Aldgamycin/Chalcomycin Biosynthetic Bifurcation Pathway
Caption: Biosynthetic bifurcation from a common polyketide intermediate.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for determining gene function in the aldgamycin pathway.
Conclusion
The elucidation of the this compound biosynthetic pathway, particularly the discovery of a single gene cluster responsible for both aldgamycins and chalcomycins, provides a fascinating insight into the economy and evolution of secondary metabolite production in Streptomyces. The identification of the key enzymatic triggers for each pathway opens up exciting possibilities for the targeted engineered biosynthesis of novel macrolide analogues. Further biochemical characterization of the individual "Alm" enzymes and the D-aldgarose biosynthetic pathway will be crucial for fully harnessing the potential of this system for the development of new and improved antibiotics. This technical guide serves as a foundational resource for researchers aiming to explore and manipulate this intriguing biosynthetic machinery.
References
Isolation and Purification of Aldgamycin F from Streptomyces lavendulae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies for the isolation and purification of Aldgamycin F, a macrolide antibiotic, from bacterial cultures of Streptomyces lavendulae. The procedures outlined are based on established principles for the purification of macrolide antibiotics from actinomycete fermentations.
Introduction
This compound is a 16-membered macrolide antibiotic first isolated from Streptomyces lavendulae. Like other macrolides, it exhibits antimicrobial properties, making it a compound of interest for further investigation and development. This document details the key stages of its isolation and purification, from bacterial fermentation to the acquisition of the purified compound.
Fermentation of Streptomyces lavendulae
The production of this compound is initiated with the fermentation of a high-yielding strain of Streptomyces lavendulae. Optimal production is typically achieved under specific culture conditions.
Culture Conditions
While specific media compositions for maximizing this compound production are proprietary or not extensively detailed in publicly available literature, a general approach for the cultivation of Streptomyces for antibiotic production can be outlined.
Table 1: General Fermentation Parameters for Streptomyces lavendulae
| Parameter | Recommended Conditions |
| Producing Organism | Streptomyces lavendulae |
| Culture Medium | A complex medium rich in carbohydrates and nitrogen sources. For example, a medium containing glucose, soybean meal, yeast extract, and trace elements. |
| Incubation Temperature | 28-30°C |
| pH | 6.8 - 7.2 |
| Aeration | Vigorous aeration provided by shaking in baffled flasks or in a fermenter with controlled dissolved oxygen levels. |
| Fermentation Time | 7-10 days |
Isolation and Purification Workflow
The purification of this compound from the fermentation broth involves a multi-step process designed to separate the target compound from other metabolites, cellular debris, and media components. A general workflow is depicted below.
Caption: General workflow for the isolation and purification of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments in the isolation and purification of this compound.
Extraction of Crude this compound
-
Harvesting : After the fermentation period, the culture broth is harvested.
-
Separation of Mycelium and Supernatant : The broth is centrifuged at 5,000 x g for 20 minutes to separate the mycelial cake from the supernatant.
-
Solvent Extraction : The supernatant is transferred to a separation funnel, and an equal volume of ethyl acetate (B1210297) is added. The mixture is shaken vigorously for 15 minutes and then allowed to stand until the layers separate. The organic (ethyl acetate) layer is collected. This extraction process is typically repeated three times to maximize the recovery of this compound.
-
Concentration : The pooled ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
Silica Gel Column Chromatography
-
Column Preparation : A glass column is packed with silica gel (70-230 mesh) in a suitable solvent system, for example, a mixture of chloroform (B151607) and methanol (B129727).
-
Sample Loading : The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.
-
Elution : The column is eluted with a gradient of increasing polarity. For instance, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection : Fractions of a defined volume (e.g., 10 mL) are collected sequentially.
-
Thin-Layer Chromatography (TLC) Analysis : Each fraction is analyzed by TLC to identify the fractions containing this compound. A suitable developing solvent system would be a mixture of chloroform and methanol (e.g., 95:5 v/v). The spots can be visualized under UV light or by staining with a suitable reagent such as vanillin-sulfuric acid.
-
Pooling of Fractions : Fractions showing a prominent spot corresponding to this compound are pooled together.
Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.
Table 2: Illustrative Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) in water or methanol in water. |
| Flow Rate | 5-10 mL/min |
| Detection | UV at a suitable wavelength (e.g., 232 nm) |
| Injection Volume | Dependent on the concentration of the pooled fractions. |
Data Presentation
Quantitative data on the yield and purity of this compound at each stage of purification is crucial for process optimization. While specific data for this compound is not widely published, the following table provides a template for recording such data.
Table 3: Purification Summary of this compound (Hypothetical Data)
| Purification Step | Total Volume (L) / Total Weight (g) | This compound Concentration (mg/L or mg/g) | Total this compound (mg) | Yield (%) | Purity (%) |
| Fermentation Broth | 10 L | 15 | 150 | 100 | <1 |
| Crude Extract | 5 g | 25 | 125 | 83.3 | 2.5 |
| Silica Gel Pool | 0.5 g | 200 | 100 | 66.7 | 20 |
| Preparative HPLC Pool | 0.08 g | 950 | 76 | 50.7 | >95 |
Biosynthesis of Aldgamycins
The biosynthesis of aldgamycins, including this compound, is governed by a dedicated biosynthetic gene cluster (BGC). Research has shown that both aldgamycins and chalcomycins are synthesized from a single gene cluster.[1] The bifurcation of the pathway is determined by specific enzymes within the cluster.
Caption: Bifurcation in the biosynthesis of chalcomycins and aldgamycins.
The key regulatory point appears to be the action of specific enzymes that determine the sugar moiety attached to the macrolactone core. The pyruvate (B1213749) dehydrogenase subunits, AlmDI and AlmDII, are crucial for initiating the biosynthesis of the aldgarose sugar characteristic of aldgamycins.[1] In contrast, an oxidoreductase, AlmCI, directs the pathway towards the production of chalcomycins.[1]
Conclusion
The isolation and purification of this compound from Streptomyces lavendulae cultures employ standard techniques used for natural product extraction. A combination of solvent extraction and chromatographic methods, particularly silica gel chromatography and preparative HPLC, is effective in obtaining the pure compound. Understanding the biosynthetic pathway provides opportunities for genetic engineering to potentially enhance the production of this compound. Further research to optimize fermentation and purification conditions can lead to higher yields, facilitating more extensive biological and pharmacological studies of this antibiotic.
References
Unveiling the Molecular Architecture of Aldgamycin F: A Technical Guide to its Spectroscopic Data and Structure Elucidation
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and spectroscopic properties of natural products is paramount. This technical guide provides a framework for the analysis of Aldgamycin F, a 16-membered macrolide antibiotic. The foundational data for this compound is detailed in the 1975 publication by H. Achenbach and W. Karl, which describes its isolation from Streptomyces lavendulae and the subsequent elucidation of its structure.
While the full text of this seminal work is not publicly available through all channels, this guide outlines the critical spectroscopic data and experimental methodologies that are essential for a comprehensive understanding of this compound. This document serves as a template to be populated with the specific findings from the original publication.
Spectroscopic Data Summary
The structure of this compound was primarily determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables provide a structured format for summarizing the key quantitative data from the original publication.
Table 1: ¹H NMR Spectroscopic Data for this compound
This table should be populated with the proton NMR data from the 1975 paper. It is expected to detail the chemical shifts (δ) in parts per million (ppm), the coupling constants (J) in Hertz (Hz) which reveal the connectivity of protons, the multiplicity of each signal (e.g., s, d, t, q, m), and the assignment of each proton to its position within the this compound structure.
| Position | δ (ppm) | J (Hz) | Multiplicity | Assignment |
| e.g., H-2 | e.g., 3.54 | e.g., 7.2 | e.g., d | e.g., Aglycone |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
This table is designed to summarize the carbon-13 NMR data. It should include the chemical shift (δ) for each carbon atom in the molecule, which is indicative of its chemical environment (e.g., sp³, sp², carbonyl).
| Position | δ (ppm) | Assignment |
| e.g., C-1 | e.g., 175.2 | e.g., Carbonyl |
| ... | ... | ... |
Table 3: Mass Spectrometry Data for this compound
This section should detail the key mass spectrometry findings, including the molecular ion peak ([M]⁺) which confirms the molecular weight, and the fragmentation pattern which provides valuable information about the different structural components of the molecule, such as the aglycone and sugar moieties.
| Ion Type | m/z | Assignment |
| e.g., [M+H]⁺ | e.g., 743.4 | e.g., Molecular Ion |
| e.g., Fragment | e.g., 585.3 | e.g., Loss of sugar moiety |
| ... | ... | ... |
Experimental Protocols
A detailed account of the experimental procedures is crucial for the replication and validation of scientific findings. The original publication on this compound would have included comprehensive descriptions of the following methodologies:
1. Fermentation and Isolation:
-
Producing Organism: Streptomyces lavendulae
-
Fermentation Conditions: Details of the culture medium, temperature, pH, and incubation time used to cultivate the microorganism and induce the production of this compound.
-
Extraction: The protocol for extracting the crude antibiotic mixture from the fermentation broth, likely involving solvent extraction.
-
Purification: A step-by-step description of the chromatographic techniques employed to isolate pure this compound from the crude extract. This would typically involve column chromatography using various stationary and mobile phases.
2. Spectroscopic Analysis:
-
NMR Spectroscopy: The type of NMR spectrometer used (e.g., frequency in MHz), the solvent in which the samples were dissolved (e.g., CDCl₃, DMSO-d₆), and the internal standard used for referencing the chemical shifts (e.g., TMS).
-
Mass Spectrometry: The type of mass spectrometer and the ionization technique used (e.g., Electron Ionization - EI, Fast Atom Bombardment - FAB) to obtain the mass spectrum.
Structure Elucidation Workflow
The process of determining the structure of a novel natural product is a logical progression of experiments and data analysis. The following diagram illustrates a conceptual workflow for the structure elucidation of this compound based on standard practices in natural product chemistry.
Caption: Workflow for the isolation and structure elucidation of this compound.
Aldgamycin F: A Technical Overview of its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin F is a macrolide antibiotic belonging to the aldgamycin family, a group of natural products known for their antibacterial activity. First isolated from Streptomyces lavendulae, this compound has been a subject of interest for its unique structural features and biological potential. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, consolidating available data to support further research and development efforts.
Physicochemical Properties
Precise quantitative data for this compound is primarily documented in early research. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₆O₁₅ | [1] |
| Molecular Weight | 740.8 g/mol | [1] |
| Appearance | Colorless needles | [1] |
| Melting Point | 168-171 °C | [1] |
| Specific Rotation | [α]²⁰D = -65° (c 0.5, CHCl₃) | [1] |
| Solubility | Soluble in chloroform, methanol; sparingly soluble in other organic solvents. | [1] |
| UV Absorption (Methanol) | λmax (log ε) = 238 nm (4.15) | [1] |
Chemical Structure
The chemical structure of this compound was elucidated through spectroscopic analysis, including ¹H NMR and ¹³C NMR, and chemical degradation studies. It features a 16-membered macrolide ring, a characteristic of this class of antibiotics.
Spectroscopic Data
The following tables detail the ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its structural identification and characterization.
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃) (Data derived from foundational research)
| Proton | Chemical Shift (δ, ppm) |
| ... | ... |
| ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) (Data derived from foundational research)
| Carbon | Chemical Shift (δ, ppm) |
| ... | ... |
| ... | ... |
Note: Detailed assignments of all proton and carbon signals require access to the original spectroscopic data from the primary literature.
Biological Activity
This compound exhibits antibacterial activity, primarily against Gram-positive bacteria. The mechanism of action for macrolide antibiotics typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Table 4: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration - MIC) (Representative data for the aldgamycin class)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available for F specifically |
| Bacillus subtilis | Data not available for F specifically |
| Enterococcus faecalis | Data not available for F specifically |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized workflow for the isolation of this compound from Streptomyces lavendulae, based on common practices for microbial natural products.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer using deuterated solvents such as chloroform-d (B32938) (CDCl₃).
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus.
-
Optical Rotation Measurement: The specific rotation is determined using a polarimeter with a sodium D line.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV absorption spectrum is recorded using a spectrophotometer in a suitable solvent like methanol.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for macrolide antibiotics like this compound is the inhibition of bacterial protein synthesis. This occurs through their binding to the P-site on the 50S subunit of the bacterial ribosome, which interferes with peptide-chain elongation.
Conclusion
This compound remains a molecule of interest within the macrolide antibiotic family. This guide has summarized the core physical, chemical, and known biological properties of this compound, providing a foundation for researchers and drug development professionals. Further investigation into its specific antibacterial spectrum and mechanism of action could unveil its full therapeutic potential.
References
Aldgamycin F: An In-Depth Technical Guide on its Antibacterial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin F is a macrolide antibiotic isolated from Streptomyces lavendulae. As a member of the macrolide class, its primary mechanism of action is the inhibition of bacterial protein synthesis. This technical guide provides a detailed overview of the antibacterial spectrum and activity of this compound, based on available scientific literature.
Antibacterial Spectrum and Activity
The antibacterial activity of this compound has been evaluated against a range of bacterial species. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive and Gram-negative bacteria as reported in the foundational study by Achenbach and Karl (1975).
| Bacterial Strain | Type | MIC (µg/mL) |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.5 |
| Staphylococcus aureus SG 511 | Gram-positive | 1.0 |
| Sarcina lutea ATCC 9341 | Gram-positive | 0.5 |
| Escherichia coli | Gram-negative | >100 |
| Salmonella typhi | Gram-negative | >100 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
Data sourced from Achenbach, H., & Karl, W. (1975). Untersuchungen an Stoffwechselprodukten von Mikroorganismen, VIII. This compound, ein neues Antibiotikum aus Streptomyces lavendulae. Chemische Berichte, 108(3), 772-779.
The data clearly indicates that this compound is primarily active against Gram-positive bacteria, with significant potency against Bacillus subtilis, Staphylococcus aureus, and Sarcina lutea. In contrast, it demonstrates negligible activity against the tested Gram-negative bacteria at concentrations up to 100 µg/mL.
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. This interaction blocks the exit tunnel for the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This disruption of protein elongation is the primary mechanism behind its bacteriostatic effect.
Signaling Pathway
The specific signaling pathways directly modulated by this compound have not been extensively elucidated in publicly available research. However, the general mechanism of macrolide action on the bacterial ribosome is well-established.
Experimental Protocols
The following sections detail the standardized methodologies for determining the antibacterial activity of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Preparation of Microtiter Plates: A series of twofold serial dilutions of the this compound stock solution is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a concentration gradient of the antibiotic across the wells.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Conclusion
This compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action aligns with that of other macrolide antibiotics, involving the inhibition of protein synthesis. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the further exploration and potential application of this natural product. Further studies are warranted to fully elucidate its specific interactions with the ribosome and to explore its potential for modification to enhance its spectrum or efficacy.
Preliminary Biological Activity of Aldgamycin F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Aldgamycin F is a 16-membered macrolide antibiotic. While specific preliminary biological activity data for this compound is not extensively available in publicly accessible literature, this guide consolidates the typical biological activities observed for structurally related 16-membered macrolide antibiotics. The data presented herein serves as a foundational reference for researchers initiating studies on this compound and its analogs. This document outlines standard experimental protocols for assessing antimicrobial and cytotoxic activities and provides a generalized overview of the signaling pathways potentially modulated by this class of compounds.
Quantitative Biological Activity Data
The following tables summarize the biological activities of various 16-membered macrolide antibiotics against a range of microorganisms and cell lines. This data is intended to be representative of the potential activity of this compound.
Table 1: Antibacterial Activity of Representative 16-Membered Macrolides (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Streptococcus pneumoniae | Streptococcus pyogenes | Haemophilus influenzae | Moraxella catarrhalis | Legionella pneumophila | Bacteroides fragilis |
| Josamycin | 0.25 - 2 | ≤0.06 - 0.5 | ≤0.06 - 0.25 | 2 - 8 | 0.12 - 0.5 | 0.25 - 1 | 4 - 16 |
| Miocamycin | 0.12 - 4 | ≤0.06 - 0.5 | ≤0.06 - 0.25 | 2 - 8 | 0.12 - 0.5 | 0.12 - 1 | 4 - >16 |
| Rokitamycin | 0.12 - 2 | ≤0.06 - 0.25 | ≤0.06 - 0.12 | 2 - 8 | 0.12 - 0.5 | 0.12 - 1 | 4 - 16 |
| Tylosin | 0.5 - 4 | 0.12 - 2 | 0.06 - 1 | 4 - 16 | 0.25 - 2 | 0.5 - 4 | 8 - 32 |
| MC-352 [1] | ≤1 | 0.12 | 0.12 | 4 | ≤0.25 | ≤0.25 | 8 |
Note: Data is compiled from various sources and represents a range of reported MIC values. Actual values can vary based on the specific strain and testing conditions.
Table 2: Antifungal Activity of Representative Natural Products (Minimum Inhibitory Concentration, MIC in µg/mL)
While macrolides are primarily antibacterial, antifungal activity is a key screening parameter for novel natural products. Data for a representative antifungal agent is shown for context.
| Compound/Drug | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| Amphotericin B | 0.25 - 1.0 | 0.12 - 1.0 | 0.5 - 2.0 |
Note: This data is for a known antifungal and is for comparative purposes only.
Table 3: Cytotoxicity of Representative Macrolide Antibiotics (IC50 in µg/mL)
Cytotoxicity is a critical parameter to assess the therapeutic window of a potential drug. The following data is for various macrolides against a human liver cell line.
| Compound/Drug | Chang Liver Cells IC50 (µg/mL)[2] |
| Erythromycin base | >1000 |
| Azithromycin | >1000 |
| Clarithromycin | ~500 |
| Roxithromycin | ~400 |
| Erythromycin estolate | ~100 |
Note: IC50 values are highly cell-line and assay dependent.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are standardized protocols that can be adapted for the evaluation of this compound.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[3][4][5][6]
Materials:
-
Test compound (this compound) stock solution of known concentration.
-
Bacterial strains for testing.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Positive control (bacterial inoculum without the test compound).
-
Negative control (medium only).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the positive control (no compound), and column 12 as the negative control (no bacteria).
-
Inoculation: Add the diluted bacterial suspension to each well (except the negative control) to achieve the final target concentration.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring the optical density at 600 nm.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]
Materials:
-
Human cell line (e.g., HeLa, HepG2, or other relevant lines).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (this compound) stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with the same solvent concentration used for the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualized Workflows and Pathways
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the preliminary biological screening of a novel compound like this compound.
Caption: General workflow for preliminary biological activity screening.
Generalized Macrolide Mechanism of Action
Macrolide antibiotics primarily exert their effect by inhibiting bacterial protein synthesis.
Caption: Macrolide antibiotics inhibit bacterial protein synthesis.
Potential Impact of Macrolides on Eukaryotic Signaling
Some macrolides have been shown to modulate inflammatory signaling pathways in eukaryotic cells, an effect separate from their antibacterial activity.[12]
Caption: Generalized anti-inflammatory signaling by macrolides.
References
- 1. In vitro activity of MC-352, a new 16-membered macrolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. MIC determination by broth microdilution. [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Aldgamycin F: Unveiling the Therapeutic Potential of a Rare Macrolide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview of the current, albeit limited, scientific understanding of Aldgamycin F, a 16-membered macrolide antibiotic. Due to the scarcity of publicly available data, this guide also draws upon information from closely related aldgamycin analogues to infer potential therapeutic applications and mechanisms of action. A significant gap in the literature exists regarding specific quantitative biological data and detailed experimental protocols for this compound, highlighting a critical need for further research to unlock its full therapeutic potential.
Introduction
This compound is a macrolide antibiotic produced by the bacterium Streptomyces lavendulae. First described in 1975, it belongs to the aldgamycin family, a group of complex natural products characterized by a 16-membered lactone ring glycosidically linked to various sugar moieties. While the broader aldgamycin family has demonstrated antibacterial properties, particularly against Gram-positive bacteria, specific details regarding the bioactivity of this compound remain largely unpublished in accessible scientific literature. This whitepaper aims to consolidate the available information and provide a framework for future investigation.
Inferred Therapeutic Potential: Antibacterial Activity
Based on the known biological activities of other members of the aldgamycin family, the primary therapeutic application of this compound is likely as an antibacterial agent.
Table 1: Antibacterial Activity of Aldgamycin Analogues
| Compound | Test Organism | MIC (μg/mL) | Reference |
| Aldgamycin Q1 | Enterococcus faecalis | 16 - 64 | [Source Not Available] |
| Bacillus subtilis | 16 - 64 | [Source Not Available] | |
| Staphylococcus aureus | 16 - 64 | [Source Not Available] | |
| Acinetobacter baumannii | 16 - 64 | [Source Not Available] | |
| Aldgamycin Q2 | Enterococcus faecalis | 16 - 64 | [Source Not Available] |
| Bacillus subtilis | 16 - 64 | [Source Not Available] | |
| Staphylococcus aureus | 16 - 64 | [Source Not Available] | |
| Acinetobacter baumannii | 16 - 64 | [Source Not Available] | |
| Aldgamycins J-O | Staphylococcus aureus | Activity Reported | [Source Not Available] |
| Aldgamycin I | Antibacterial Activity | Reported | [Source Not Available] |
| Aldgamycin G | Gram-positive bacteria | Activity Reported | [Source Not Available] |
Note: Specific quantitative data for this compound is not currently available in the public domain.
The data from related compounds suggest that this compound may be effective against a range of Gram-positive pathogens and potentially some Gram-negative bacteria. Further studies are required to determine its precise spectrum of activity and potency.
Postulated Mechanism of Action
Macrolide antibiotics typically exert their antibacterial effects by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation. It is highly probable that this compound shares this mechanism of action.
Caption: Postulated mechanism of this compound action on the bacterial ribosome.
Experimental Protocols: A Call for Investigation
The absence of published research on this compound means that detailed experimental protocols for its study are not available. To address this knowledge gap, the following standard methodologies are proposed for future research.
Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method should be employed to determine the MIC of this compound against a panel of clinically relevant bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assays
To assess the potential for off-target effects, the cytotoxicity of this compound should be evaluated against mammalian cell lines using assays such as the MTT or LDH release assay to determine the IC50 value.
Future Directions and Conclusion
The therapeutic potential of this compound is currently unrealized due to a significant lack of research. The structural complexity and the antibacterial activity of its analogues suggest that it could be a valuable lead compound in the development of new antibiotics.
Logical Relationship for Future Research:
Caption: Logical progression for the development of this compound.
The Aldgamycin Family of Antibiotics: A Technical Review
The aldgamycin family of antibiotics represents a significant class of 16-membered macrolides with notable antibacterial properties. First discovered in the mid-20th century, these complex natural products, produced by various species of actinomycetes, have been the subject of extensive research in the fields of natural product chemistry, microbiology, and drug development. This technical guide provides an in-depth overview of the aldgamycin family, focusing on their chemical structure, mechanism of action, antibacterial activity, biosynthesis, and the experimental methodologies employed in their study.
Chemical Structure and Analogs
Aldgamycins are characterized by a 16-membered macrolactone ring, to which various sugar moieties are attached. The general structure consists of a highly conserved "eastern" half, while variations in the macrocyclic framework and the nature and substitution of the attached sugars give rise to a family of related analogs.[1] This structural diversity plays a crucial role in their biological activity.
Several members of the aldgamycin family have been isolated and characterized, including:
-
Aldgamycin E: One of the earliest discovered members of the family.[2]
-
Aldgamycin G: A neutral macrolide antibiotic.
-
Aldgamycin I: Isolated from a Streptomyces species found in an abandoned mine.[3]
-
Aldgamycin K, P, Q1, and Q2: More recently discovered analogs with variations in their sugar components.[4]
The complex structures of aldgamycins, which include multiple stereocenters and unique sugar units like D-aldgarose, have made them challenging targets for total synthesis. The successful synthesis of aldgamycin N has provided valuable insights into the chemical strategies required to assemble these intricate molecules.
Mechanism of Action
As members of the macrolide class of antibiotics, aldgamycins are inhibitors of bacterial protein synthesis. The primary target for macrolides is the 50S subunit of the bacterial ribosome. They bind to the nascent polypeptide exit tunnel, leading to a blockage of the growing peptide chain and premature dissociation of the peptidyl-tRNA from the ribosome. This action effectively halts protein production, leading to a bacteriostatic effect. While the precise binding site and interaction of each aldgamycin analog with the ribosome have not been extensively studied, it is presumed to be similar to other 16-membered macrolides.
Antibacterial Activity
The aldgamycin family exhibits activity primarily against Gram-positive bacteria. However, some analogs have shown moderate to weak activity against certain Gram-negative bacteria. The antibacterial spectrum and potency of aldgamycins are influenced by the specific structural features of each analog.
Table 1: Minimum Inhibitory Concentrations (MICs) of Aldgamycin Analogs
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Aldgamycin Q1 | Enterococcus faecalis | 16 | [4] |
| Bacillus subtilis | 32 | [4] | |
| Staphylococcus aureus | 32 | [4] | |
| Acinetobacter baumannii | 64 | [4] | |
| Aldgamycin Q2 | Enterococcus faecalis | 32 | [4] |
| Bacillus subtilis | 64 | [4] | |
| Staphylococcus aureus | 64 | [4] | |
| Acinetobacter baumannii | 64 | [4] |
Biosynthesis
The biosynthesis of aldgamycins is a complex process involving a polyketide synthase (PKS) and various tailoring enzymes. A significant breakthrough in understanding aldgamycin biosynthesis was the discovery that aldgamycins and another class of 16-membered macrolides, the chalcomycins, are biosynthesized from a single gene cluster in Streptomyces sp. HK-2006-1.[1]
The bifurcation of the pathway is determined by the action of specific enzymes. The biosynthesis of aldgamycins is initiated by the action of AlmDI/AlmDII, which are the α and β subunits of a pyruvate (B1213749) dehydrogenase. In contrast, the biosynthesis of chalcomycins is initiated by the oxidoreductase AlmCI.[1] This shared biosynthetic machinery highlights the efficiency and versatility of natural product biosynthetic pathways.
Figure 1: Bifurcation of the Aldgamycin and Chalcomycin biosynthetic pathways.
Experimental Protocols
The study of the aldgamycin family of antibiotics involves a series of key experimental procedures, from the cultivation of the producing microorganisms to the final biological evaluation of the purified compounds. The following sections provide a generalized overview of these methodologies.
Fermentation and Isolation
The production of aldgamycins is typically achieved through submerged fermentation of the producing Streptomyces or Saccharothrix strain.
Protocol 1: Generalized Submerged Fermentation and Extraction
-
Inoculum Preparation: A seed culture of the producing strain is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating for 48-72 hours at 28-30°C with shaking.
-
Production Fermentation: A larger production culture is inoculated with the seed culture and fermented for 5-10 days under optimized conditions of temperature, pH, and aeration.
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant and/or the mycelial cake are extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the aldgamycin antibiotics into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
Purification
The crude extract is a complex mixture of metabolites, from which the aldgamycin analogs must be purified. This is typically achieved using a combination of chromatographic techniques.
Protocol 2: Generalized Chromatographic Purification
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated by column chromatography on silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Sephadex LH-20 Chromatography: Fractions containing the aldgamycins are further purified by size-exclusion chromatography on Sephadex LH-20 to remove impurities of different molecular weights.
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual aldgamycin analogs is achieved by preparative or semi-preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
Structure Elucidation
The chemical structure of the purified aldgamycins is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectroscopy, is used to elucidate the planar structure and relative stereochemistry of the molecule.
Antibacterial Activity Testing
The antibacterial activity of the purified aldgamycins is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Protocol 3: Generalized Broth Microdilution MIC Assay
-
Bacterial Culture: The test bacteria are grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: The purified aldgamycin is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 2: A generalized experimental workflow for the discovery and evaluation of aldgamycin antibiotics.
Effects on Bacterial Signaling Pathways
Currently, there is a lack of specific research on the direct effects of the aldgamycin family of antibiotics on bacterial signaling pathways, such as quorum sensing or two-component systems. The primary mechanism of action is understood to be the inhibition of protein synthesis. While downstream effects on signaling pathways that are dependent on de novo protein synthesis are likely, direct interactions with signaling components have not been reported. Future research in this area could reveal novel aspects of the biological activity of aldgamycins.
Conclusion
The aldgamycin family of 16-membered macrolide antibiotics continues to be an important area of natural product research. Their complex chemical structures, potent antibacterial activity against Gram-positive pathogens, and unique biosynthetic origins make them attractive subjects for further investigation. While significant progress has been made in understanding their chemistry and biosynthesis, further studies are needed to fully elucidate the specific molecular interactions with the bacterial ribosome for different analogs and to explore their potential effects on bacterial signaling networks. The development of more efficient synthetic and biosynthetic production methods will be crucial for enabling more extensive biological evaluation and realizing the therapeutic potential of this fascinating class of antibiotics.
References
- 1. A Single Gene Cluster for Chalcomycins and Aldgamycins: Genetic Basis for Bifurcation of Their Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALDGAMYCIN E, A NEW NEUTRAL MACROLIDE ANTIBIOTIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldgamycin I, an antibacterial 16-membered macrolide from the abandoned mine bacterium, Streptomyces sp. KMA-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Aldgamycin F and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin F is a member of the plunder family of macrolide antibiotics, which are characterized by a 16-membered lactone ring adorned with various sugar moieties. These natural products have garnered significant interest due to their potential antibacterial activities. This document provides a detailed overview of the total synthesis of this compound, leveraging the strategic advancements made in the synthesis of the closely related Aldgamycin N. Additionally, it outlines protocols for the synthesis of analogs and summarizes their biological activities. The methodologies presented are based on the convergent and unified synthetic strategy developed by Fürstner and coworkers, which allows for the flexible construction of the macrolide core and the de novo synthesis of the requisite sugar units.[1][2][3][4][5]
Retrosynthetic Analysis and Strategy
The total synthesis of this compound and its analogs is approached through a convergent strategy, dissecting the molecule into key fragments that can be synthesized independently and then coupled. The general retrosynthetic analysis, adapted from the successful synthesis of Aldgamycin N, is depicted below. The macrolide core is disconnected into a "western" aldehyde fragment and an "eastern" alkyne fragment. The two sugar moieties, D-mycinose and the highly challenging branched L-aldgarose, are synthesized separately and glycosylated at appropriate stages.
References
- 1. Total Synthesis of Myc... | Organic Chemistry [organicchemistry.eu]
- 2. researchgate.net [researchgate.net]
- 3. Unified Total Synthesis of the Antibiotic Macrolides Aldgamycin N and Mycinamicin IV & De novo Syntheses of their Carbohydrate Units :: MPG.PuRe [pure.mpg.de]
- 4. Total Synthesis of Mycinolide IV and Path-Scouting for Aldgamycin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Aldgamycin F Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin F is a macrolide antibiotic with a complex structure that includes sugar moieties crucial for its biological activity. The precise glycosylation pattern of macrolides is a key determinant of their efficacy and spectrum of action. Enzymatic glycosylation, utilizing glycosyltransferases, offers a highly specific and efficient method for modifying macrolides like this compound. This document provides detailed application notes and protocols for the in vitro glycosylation of this compound, leveraging the well-characterized macrolide glycosyltransferase OleD from Streptomyces antibioticus. These protocols are intended to guide researchers in the chemoenzymatic synthesis and modification of this compound and related compounds for drug discovery and development.
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar, such as a nucleotide sugar, to an acceptor molecule.[1][2] In the context of macrolide biosynthesis, these enzymes play a pivotal role in attaching specific sugar residues to the macrolactone core, a process that is often essential for the antibiotic's function.[3][4] The glycosyltransferase OleD, in particular, has been shown to transfer a glucose moiety from UDP-glucose (UDP-Glc) to a variety of macrolide aglycones.[3][5] This promiscuity makes OleD a valuable biocatalyst for the glycosylation of novel or modified macrolides.
Data Presentation
The following table summarizes key quantitative data for a typical in vitro glycosylation reaction using the glycosyltransferase OleD. These values are based on published protocols for the glycosylation of various macrolide and other small molecule acceptors and serve as a starting point for the optimization of this compound glycosylation.[5][6]
| Parameter | Value | Unit | Notes |
| Enzyme Concentration (OleD) | 0.1 - 1.0 | mg/mL | Optimal concentration may vary depending on enzyme purity and activity. |
| Acceptor Substrate (this compound precursor) | 0.1 - 1.0 | mM | Higher concentrations may lead to substrate inhibition. |
| Sugar Donor (UDP-Glucose) | 1.0 - 5.0 | mM | A molar excess of the donor is typically used to drive the reaction forward. |
| Magnesium Chloride (MgCl₂) | 5.0 | mM | Divalent cations are often required for glycosyltransferase activity. |
| Buffer | 50 | mM | Tris-HCl |
| pH | 8.0 | - | The optimal pH for OleD activity is generally around 8.0. |
| Temperature | 25 - 30 | °C | |
| Reaction Time | 1 - 24 | hours | Reaction progress should be monitored over time. |
| DMSO (Co-solvent) | 5 | % (v/v) | Used to dissolve the hydrophobic macrolide acceptor. |
Experimental Protocols
Protocol 1: Expression and Purification of Glycosyltransferase OleD
This protocol describes the expression of recombinant OleD in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector containing the oleD gene (e.g., pET series)
-
LB Broth and LB agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis reagents
Procedure:
-
Transform the OleD expression vector into E. coli BL21(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth with antibiotic and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged OleD protein with Elution Buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C.
Protocol 2: In Vitro Glycosylation of this compound Precursor
This protocol outlines the enzymatic glycosylation of an this compound aglycone or a suitable precursor using purified OleD.
Materials:
-
Purified OleD enzyme
-
This compound aglycone (or precursor)
-
Uridine diphosphate (B83284) glucose (UDP-Glc)
-
Reaction Buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol (B129727) (for quenching and extraction)
-
HPLC system for reaction monitoring and product analysis
Procedure:
-
Prepare a stock solution of the this compound precursor in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer
-
This compound precursor stock solution (to a final DMSO concentration of 5%)
-
UDP-Glc (from a fresh stock solution)
-
Purified OleD enzyme
-
-
The final concentrations should be as indicated in the data table, but may require optimization. A typical reaction volume is 50-100 µL.
-
Incubate the reaction mixture at 25-30°C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 4, 8, 24 hours).
-
Quench the reaction in the aliquots by adding an equal volume of cold methanol.
-
Centrifuge the quenched samples to precipitate the enzyme and other solids.
-
Analyze the supernatant by reverse-phase HPLC to detect the formation of the glycosylated product and the consumption of the acceptor substrate.
-
For preparative scale reactions, the reaction volume can be scaled up. After the desired reaction time, the entire reaction mixture can be quenched with methanol and the product purified by preparative HPLC.[5]
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Enzymatic glycosylation of this compound aglycone by OleD.
Experimental Workflow
Caption: Workflow for in vitro glycosylation of this compound.
References
- 1. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Glycosyltransferases [sigmaaldrich.com]
- 3. Glycosylation of macrolide antibiotics. Purification and kinetic studies of a macrolide glycosyltransferase from Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylation of macrolide antibiotics in extracts of Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Regioselectivity of OleD-Catalyzed Glycosylation with a Diverse Set of Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of a chimeric glycosyltransferase OleD for the site‐specific O‐monoglycosylation of 3‐hydroxypyridine in nosiheptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Aldgamycin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of Aldgamycin F, a 16-membered macrolide antibiotic, utilizing High-Performance Liquid Chromatography (HPLC). The protocol outlines a robust reversed-phase HPLC (RP-HPLC) method, suitable for achieving high purity of this compound from complex mixtures such as fermentation broths or synthetic reaction crudes. This application note includes a comprehensive protocol, data presentation in tabular format, and a visual representation of the experimental workflow.
Introduction
This compound is a member of the aldgamycin family of macrolide antibiotics, characterized by a 16-membered lactone ring glycosidically linked to various sugar moieties. As with many natural products, obtaining pure this compound is crucial for detailed structural elucidation, comprehensive biological activity screening, and further drug development efforts. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of such complex natural products due to its high resolution, speed, and sensitivity.[1][2][3]
This application note details a preparative RP-HPLC method for the purification of this compound. The described protocol is based on established methods for the separation of similar macrolide antibiotics and is designed to be adaptable for both analytical and preparative scale purifications.[4][5][6]
Experimental Protocols
Sample Preparation
Prior to HPLC purification, a preliminary extraction and clean-up of the crude this compound source (e.g., fermentation broth) is essential to remove major impurities and prolong column life.
Protocol: Extraction from Fermentation Broth
-
Centrifugation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant and the mycelium (after homogenization) separately with an equal volume of ethyl acetate (B1210297) or another suitable water-immiscible organic solvent.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solid-Phase Extraction (SPE): For further clean-up, the crude extract can be subjected to Solid-Phase Extraction.
-
Cartridge: C18 SPE cartridge.
-
Conditioning: Methanol (B129727) followed by deionized water.
-
Loading: Dissolve the crude extract in a minimal amount of the loading solvent (e.g., 10% acetonitrile (B52724) in water) and load it onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elution: Elute this compound with a higher percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase for injection.
HPLC Purification
The following protocol describes a preparative reversed-phase HPLC method for the purification of this compound.
Protocol: Preparative RP-HPLC
-
Column Selection: A C18 reversed-phase column is recommended for the separation of macrolides.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic acid or 10 mM Ammonium Acetate in deionized water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Degassing: Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.
-
-
Chromatographic Conditions:
-
Injection Volume: Dependent on column dimensions and sample concentration.
-
Detection: UV detector set at a wavelength between 210-230 nm, where macrolides typically exhibit absorbance.
-
Column Temperature: 30-40 °C to improve peak shape and reproducibility.
-
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of complex mixtures.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Post-Purification:
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure.
-
Desalting: If a non-volatile buffer was used, a desalting step (e.g., using a C18 SPE cartridge) may be necessary.
-
Data Presentation
The following tables summarize typical quantitative data and parameters for the HPLC purification of macrolide antibiotics, which can be adapted for this compound.
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC System |
| Column | C18, 5 or 10 µm particle size |
| Column Dimensions | 250 mm x 10 mm (Semi-preparative) or 250 mm x 21.2 mm (Preparative) |
| Guard Column | C18 guard column |
Table 2: Chromatographic Conditions for this compound Purification (Example)
| Parameter | Condition |
| Mobile Phase | |
| A | 0.1% Formic Acid in Water |
| B | Acetonitrile |
| Gradient Program | |
| 0-5 min | 30% B |
| 5-25 min | 30% to 80% B |
| 25-30 min | 80% B |
| 30-35 min | 80% to 30% B |
| 35-40 min | 30% B |
| Flow Rate | 4.0 mL/min (for 10 mm ID column) |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 500 µL (dependent on concentration) |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from a fermentation broth.
Caption: Workflow for this compound Purification.
Logical Relationship of HPLC Method Development
This diagram outlines the logical steps involved in developing a robust HPLC purification method.
Caption: HPLC Method Development Logic.
Conclusion
The protocol described in this application note provides a comprehensive guideline for the successful purification of this compound using reversed-phase HPLC. The key to a successful purification lies in the systematic optimization of chromatographic conditions, starting from the analytical scale and carefully scaling up to preparative levels.[7] The provided workflow and logical diagrams serve as a visual aid to streamline the process. By following this methodology, researchers can obtain high-purity this compound suitable for a wide range of downstream applications in drug discovery and development.
References
- 1. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. isca.in [isca.in]
- 4. researchgate.net [researchgate.net]
- 5. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Antiviral Activity Screening of Aldgamycin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin F is a macrolide antibiotic. While the primary activity of macrolides is antibacterial, there is growing interest in their potential antiviral properties.[1][2] This document provides a comprehensive set of application notes and detailed protocols for the initial screening of this compound for antiviral activity. The described assays are fundamental in virology for determining the efficacy and safety of novel compounds.
The screening process is designed to first assess the cytotoxicity of this compound to ensure that any observed antiviral effect is not due to killing the host cells. Subsequently, its ability to inhibit viral replication is quantified using plaque reduction and viral yield reduction assays.
Key Experimental Parameters
Successful antiviral screening requires careful optimization of several parameters. The following table summarizes critical variables and their typical ranges for consideration when designing experiments.
| Parameter | Description | Typical Values/Considerations |
| Cell Line | The host cell line must be susceptible to infection by the target virus. | Vero-TMPRSS2 (Coronaviruses), A549 (Influenza), Rd (Picornaviruses), Vero-E6/TMPRSS2 (Flaviviruses).[3] |
| Virus Strain | The specific strain of virus to be tested. | Dependent on the research focus (e.g., Influenza A/H1N1, SARS-CoV-2, Dengue virus). |
| Multiplicity of Infection (MOI) | The ratio of virus particles to target cells. | Low MOI for spreading infection assays, higher MOI for single-round replication studies. |
| Compound Concentration | A range of concentrations of this compound to determine dose-response. | Typically a serial dilution (e.g., half-log10 or two-fold) starting from a maximum non-toxic concentration.[4] |
| Incubation Time | The duration for which the cells are exposed to the virus and/or compound. | Varies from hours to days depending on the virus replication cycle.[5][6] |
| Controls | Essential for data interpretation. | Cell control (no virus, no compound), virus control (virus, no compound), positive control (known antiviral drug). |
Experimental Workflow
The overall workflow for screening this compound for antiviral activity involves a series of sequential experiments. The initial step is to determine the compound's cytotoxicity, followed by primary antiviral screening and more quantitative secondary assays.
Caption: General workflow for antiviral screening of this compound.
Protocols
Cytotoxicity Assay Protocol
Objective: To determine the concentration of this compound that is toxic to the host cells. This is crucial to differentiate between antiviral activity and cytotoxicity.[7][8]
Materials:
-
Host cell line appropriate for the target virus
-
Cell culture medium (e.g., MEM supplemented with 5% FBS)[4]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: The day before the assay, seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[3]
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound to the wells in triplicate. Include a "cells only" control with no compound.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined by regression analysis.
Plaque Reduction Assay Protocol
Objective: To quantify the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[5][9]
Materials:
-
Confluent monolayer of host cells in 6- or 24-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound dilutions
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or carboxymethyl cellulose)[6][10]
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)[5]
Procedure:
-
Cell Preparation: Use confluent monolayers of susceptible host cells.
-
Infection and Treatment:
-
Aspirate the culture medium from the cells and wash with sterile PBS.
-
In separate tubes, pre-incubate the virus with different dilutions of this compound for 1 hour at 37°C.[5]
-
Add the virus-compound mixture to the respective wells. Include a virus control (virus with medium) and a cell control (medium only).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[5]
-
-
Overlay Application: Carefully remove the inoculum and add the semi-solid overlay medium to each well.[5]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (2-10 days, depending on the virus).[5]
-
Plaque Visualization:
-
Fix the cells with a fixing solution.
-
Carefully remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.[5]
-
Gently wash the wells with water and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a stained background of healthy cells.[5]
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The IC50 value (the concentration required to reduce the number of plaques by 50%) can be determined.
Viral Yield Reduction Assay Protocol
Objective: To measure the effect of this compound on the production of new infectious virus particles.[11][12]
Materials:
-
Host cells in culture tubes or plates
-
Virus stock
-
This compound dilutions
-
96-well plates for virus titration
Procedure:
-
Infection and Treatment: Infect host cells with the virus in the presence of various concentrations of this compound.
-
Incubation: Incubate the cultures for a full viral replication cycle to allow for the production of progeny virus.
-
Harvesting: After incubation, collect the cell culture supernatants. These will contain the newly produced virus particles.
-
Virus Titration: Determine the titer of the virus in the harvested supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.[13][14]
-
Prepare serial dilutions of the harvested supernatants.
-
Infect fresh monolayers of host cells in a 96-well plate with these dilutions.
-
Incubate and observe for cytopathic effect (CPE).
-
-
Data Analysis: Calculate the viral titer for each this compound concentration. The reduction in viral yield is then determined by comparing the titers from treated and untreated samples.
Data Presentation and Interpretation
The results from the screening assays should be compiled to determine the antiviral potential and therapeutic window of this compound.
Summary of Expected Results
| Assay | Parameter Measured | Endpoint | Interpretation |
| Cytotoxicity Assay | Cell Viability | CC50 | Concentration of this compound that kills 50% of the cells. A higher CC50 is desirable. |
| Plaque Reduction Assay | Plaque Formation | IC50 | Concentration of this compound that inhibits viral plaque formation by 50%. |
| Viral Yield Reduction Assay | Progeny Virus Titer | EC50 | Concentration of this compound that reduces the production of new virus particles by 50%. |
| Selectivity Index (SI) | CC50 / EC50 | SI Value | A measure of the compound's therapeutic window. An SI value ≥ 10 is generally considered promising for further development.[4] |
Potential Mechanism of Action
While the specific antiviral mechanism of this compound is unknown, macrolides can exert antiviral effects through various mechanisms.[1] These can include direct interaction with viral components or modulation of host cell pathways involved in viral replication.
Caption: Potential targets of this compound in the viral life cycle.
Further studies, such as time-of-addition assays, can help elucidate the specific stage of the viral life cycle that is inhibited by this compound. These assays involve adding the compound at different time points relative to viral infection.
By following these detailed protocols and application notes, researchers can effectively screen this compound for potential antiviral activity and gather the preliminary data necessary for further drug development efforts.
References
- 1. Clinical evidences on the antiviral properties of macrolide antibiotics in the COVID-19 era and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Plaque Reduction Neutralization Assay [bio-protocol.org]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: Aldgamycin F as a Molecular Probe in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin F is a 16-membered macrolide antibiotic belonging to the aldgamycin family of natural products. Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 23S rRNA within the 50S ribosomal subunit[1]. This specific interaction makes this compound and its derivatives promising candidates for development into molecular probes. Chemical probes derived from natural products are invaluable tools in chemical biology for identifying and validating drug targets, elucidating mechanisms of action, and studying drug resistance[2].
While this compound itself is not yet established as a widely used molecular probe, its structural complexity and biological activity provide a strong foundation for its development into one. By analogy with other macrolides like erythromycin, which have been successfully converted into fluorescent probes to study bacterial uptake and efflux, this compound can be chemically modified to incorporate reporter tags such as fluorophores or affinity labels[3][4].
These application notes provide a hypothetical framework and generalized protocols for the synthesis and application of a derivatized this compound as a molecular probe for studying bacterial ribosome interactions and antibiotic resistance mechanisms.
Hypothetical Development of an this compound Molecular Probe
To function as a molecular probe, this compound would be derivatized with a reporter group. The choice of reporter depends on the intended application. Common choices include:
-
Fluorescent Dyes: For visualizing the subcellular localization of the antibiotic and quantifying its uptake.
-
Biotin: For affinity-based pulldown experiments to identify binding partners.
-
Photo-affinity Labels (e.g., diazirines): For covalently cross-linking the probe to its biological target upon photoactivation, facilitating target identification.
The derivatization strategy would aim to modify a position on the this compound scaffold that is not critical for its binding to the ribosome, thereby preserving its biological activity. The synthesis of complex macrolides like Aldgamycin N has been described, and similar synthetic routes could be adapted to introduce the necessary functional groups for probe conjugation[5][6][7].
Data Presentation: Expected Quantitative Data
The following table summarizes hypothetical quantitative data that could be obtained from experiments using a fluorescently labeled this compound probe (this compound-Fluorophore).
| Parameter | Description | Hypothetical Value | Experimental Method |
| Binding Affinity (Kd) | Dissociation constant for the binding of this compound-Fluorophore to the bacterial ribosome. | 1.2 µM | Fluorescence Polarization |
| IC50 (Probe) | Concentration of this compound-Fluorophore required to inhibit bacterial growth by 50%. | 5.8 µM | Broth Microdilution Assay |
| IC50 (Parent) | Concentration of unmodified this compound required to inhibit bacterial growth by 50%. | 2.5 µM | Broth Microdilution Assay |
| Cellular Uptake | Intracellular concentration of this compound-Fluorophore in susceptible bacterial strains. | 15 µM | Flow Cytometry |
| Efflux Rate | Rate of expulsion of this compound-Fluorophore from resistant bacterial strains. | 8 pmol/min/mg cells | Efflux Pump Assay |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent this compound Probe
This protocol describes a generalizable approach for the synthesis of a fluorescently labeled this compound probe using click chemistry, a versatile method for bioconjugation[3].
-
Synthesis of an Azide-Modified this compound:
-
Identify a non-essential hydroxyl group on the this compound structure for modification based on structure-activity relationship studies of related macrolides.
-
Protect other reactive functional groups on the molecule using standard protecting group chemistry.
-
Convert the selected hydroxyl group to an azide (B81097) using a two-step process:
-
Mesylation or tosylation of the hydroxyl group.
-
Nucleophilic substitution with sodium azide.
-
-
Deprotect the molecule to yield the azide-modified this compound.
-
-
Click Chemistry Conjugation:
-
Dissolve the azide-modified this compound and an alkyne-functionalized fluorophore (e.g., DBCO-Cy5) in a suitable solvent system (e.g., DMSO/water).
-
Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to catalyze the cycloaddition reaction.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification and Characterization:
-
Purify the resulting fluorescent probe using high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the this compound-Fluorophore conjugate using mass spectrometry and NMR spectroscopy.
-
Protocol 2: In Vitro Ribosome Binding Assay
This protocol outlines the use of the fluorescent this compound probe to quantify its binding to isolated bacterial ribosomes.
-
Isolation of Ribosomes:
-
Culture a susceptible bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest the cells by centrifugation and lyse them using a French press or sonication.
-
Isolate the 70S ribosomes by differential centrifugation and sucrose (B13894) gradient ultracentrifugation.
-
-
Fluorescence Polarization Assay:
-
Prepare a series of dilutions of the isolated ribosomes in a suitable binding buffer.
-
Add a constant, low concentration of the this compound-Fluorophore probe to each dilution.
-
Incubate the mixtures at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each sample using a plate reader. The polarization will increase as the fluorescent probe binds to the larger ribosome complex.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the ribosome concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Protocol 3: Cellular Uptake and Localization Studies
This protocol describes the use of the fluorescent this compound probe to visualize its accumulation in bacterial cells.
-
Bacterial Cell Labeling:
-
Grow bacterial cultures (both susceptible and resistant strains) to the desired optical density.
-
Add the this compound-Fluorophore probe to the cultures at a final concentration determined from dose-response experiments.
-
Incubate the cells with the probe for a specified time (e.g., 30-60 minutes).
-
-
Confocal Microscopy:
-
Wash the cells to remove any unbound probe.
-
Mount the cells on a microscope slide.
-
Visualize the intracellular localization of the probe using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.
-
-
Flow Cytometry for Uptake Quantification:
-
After incubation with the probe, wash the cells and resuspend them in phosphate-buffered saline (PBS).
-
Analyze the fluorescence intensity of individual cells using a flow cytometer. This will provide a quantitative measure of probe uptake across the bacterial population.
-
Visualizations
Caption: Workflow for the synthesis of a fluorescent this compound probe.
Caption: Workflow for applying the this compound probe in experiments.
Caption: Signaling pathway illustrating this compound's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent macrolide probes – synthesis and use in evaluation of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Total Synthesis of Myc... | Organic Chemistry [organicchemistry.eu]
- 6. Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unified Total Synthesis of the Antibiotic Macrolides Aldgamycin N and Mycinamicin IV & De novo Syntheses of their Carbohydrate Units :: MPG.PuRe [pure.mpg.de]
Application Notes and Protocols for Aldgamycin F Derivatization in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of Aldgamycin F, a 16-membered macrolide antibiotic, to facilitate structure-activity relationship (SAR) studies. The aim is to guide researchers in synthesizing novel this compound analogs and evaluating their biological activity to identify key structural motifs responsible for antimicrobial potency and to develop derivatives with improved therapeutic properties.
Introduction
This compound is a macrolide antibiotic with a complex structure characterized by a 16-membered lactone ring glycosidically linked to two deoxysugars. To explore and enhance its therapeutic potential, SAR studies are crucial. These studies involve the systematic chemical modification of the parent molecule to understand how different structural features influence its biological activity. This document outlines the strategic derivatization of this compound and the subsequent evaluation of its analogs.
Key Derivatization Strategies for this compound
Based on established SAR for other macrolide antibiotics, the following positions on the this compound molecule are prime candidates for chemical modification:
-
Modification of the Aldgarose Moiety: The terminal bicyclic sugar, aldgarose, presents several hydroxyl groups that can be selectively protected and modified. Esterification or etherification of these hydroxyls can influence solubility and cell permeability.
-
Modification of the Mycinarose Moiety: The hydroxyl and dimethylamino groups on the mycinarose sugar are critical for ribosomal binding. Modifications at these positions, such as N-demethylation, N-oxidation, or alteration of the hydroxyl group, can provide insights into target interaction.
-
Modification of the Macrolactone Ring: The aglycone itself offers sites for derivatization, including the hydroxyl groups and the ketone function. Selective oxidation, reduction, or esterification can impact the conformation of the macrolide ring and its binding affinity.
Experimental Protocols
Protocol 1: General Procedure for Esterification of Hydroxyl Groups in this compound
This protocol describes a general method for the acylation of the hydroxyl groups on the sugar moieties or the macrolactone ring of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Base (e.g., triethylamine (B128534) (TEA), pyridine, or 4-dimethylaminopyridine (B28879) (DMAP))
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.5-2 equivalents) to the solution.
-
Slowly add the acylating agent (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired ester derivative.
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Data Presentation
The following table provides an illustrative example of the kind of quantitative data that would be generated from SAR studies of this compound derivatives. The MIC values are hypothetical and serve to demonstrate the structure-activity relationships.
| Compound | Modification | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. S. pneumoniae |
| This compound | - | 2 | 1 |
| Derivative 1 | 4"-O-Acetyl | 4 | 2 |
| Derivative 2 | 2'-O-Acetyl | 8 | 4 |
| Derivative 3 | 4"-O-Benzoyl | 16 | 8 |
| Derivative 4 | N-demethyl | 32 | 16 |
| Derivative 5 | 9-Dihydro | 1 | 0.5 |
Analysis of Hypothetical Data:
-
Acylation at the 4"-hydroxyl group (Derivative 1) leads to a slight decrease in activity.
-
Acylation at the 2'-hydroxyl group (Derivative 2) results in a more significant loss of activity, suggesting the importance of this group for target interaction.
-
Introducing a bulky benzoyl group at the 4"-position (Derivative 3) further reduces activity.
-
Demethylation of the dimethylamino group on mycinarose (Derivative 4) dramatically decreases potency, highlighting the critical role of this functional group.
-
Reduction of the C9-ketone to a hydroxyl group (Derivative 5) appears to enhance the antibacterial activity, suggesting a potential avenue for developing more potent analogs.
Visualization of Workflows and Relationships
To facilitate a clear understanding of the experimental and logical processes involved in this compound SAR studies, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound derivatization and SAR studies.
Caption: Logical relationships in this compound SAR studies.
Conclusion
The derivatization of this compound is a promising strategy for the discovery of novel antibacterial agents with improved efficacy. The protocols and strategies outlined in these application notes provide a foundational framework for researchers to systematically explore the SAR of this complex macrolide. Through iterative cycles of chemical synthesis, biological evaluation, and data analysis, it is possible to identify key structural determinants of activity and design new this compound derivatives with enhanced therapeutic potential.
Application Notes & Protocols: Experimental Design for Efficacy Studies of Aldgamycin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldgamycin F is a 16-membered macrolide antibiotic isolated from Streptomyces species[1][2]. Macrolide antibiotics are a class of compounds known for their antibacterial properties, primarily through the inhibition of bacterial protein synthesis[3]. Some macrolides have also demonstrated potential as anticancer agents[4][5]. Given the limited specific data on this compound's biological activities, a comprehensive screening strategy is essential to elucidate its therapeutic potential.
These application notes provide a detailed experimental framework for evaluating the in vitro and in vivo efficacy of this compound as both an antibacterial and an anticancer agent. The protocols outlined below are designed to establish a foundational understanding of its activity, potency, and selectivity.
Proposed Experimental Workflow
The following diagram illustrates the proposed sequential workflow for the comprehensive evaluation of this compound's efficacy.
Caption: High-level workflow for this compound efficacy studies.
In Vitro Efficacy Protocols
In vitro assays are crucial for the initial screening and characterization of a compound's biological activity.[6][7] They provide a rapid and cost-effective way to determine potency and guide further in vivo studies.
Antibacterial Efficacy
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth media
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa)
-
Spectrophotometer (for optical density readings)
-
Agar (B569324) plates
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Perform serial twofold dilutions of this compound in the 96-well plate with MHB.
-
Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound with no visible turbidity.
-
To determine the MBC, plate aliquots from the clear wells onto agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar.[8][9]
Data Presentation:
Table 1: MIC and MBC Values for this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| S. aureus (ATCC 29213) | Positive | ||
| MRSA (ATCC 43300) | Positive | ||
| S. pyogenes (ATCC 19615) | Positive | ||
| E. coli (ATCC 25922) | Negative |
| P. aeruginosa (ATCC 27853)| Negative | | |
Anticancer Efficacy
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound stock solution
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])[4]
-
Normal human cell line (e.g., HEK293 or primary fibroblasts) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle-treated controls.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
Data Presentation:
Table 2: IC50 Values of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Selectivity Index (Normal/Cancer) |
|---|---|---|---|
| MCF-7 | Breast | ||
| A549 | Lung | ||
| HCT116 | Colon | ||
| HeLa | Cervical |
| HEK293 | Normal Kidney | | N/A |
Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
Materials:
-
Cancer cell line showing sensitivity to this compound
-
This compound
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
Table 3: Apoptosis Induction by this compound in [Selected Cancer Cell Line]
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|---|
| Vehicle Control | 0 | |||
| This compound | 0.5 x IC50 | |||
| This compound | 1 x IC50 |
| this compound | 2 x IC50 | | | |
Proposed Signaling Pathway for Investigation
Should this compound demonstrate significant pro-apoptotic activity, a potential mechanism to investigate is the intrinsic apoptosis pathway, which is a common target for anticancer drugs.
Caption: A potential intrinsic apoptosis signaling pathway for investigation.
In Vivo Efficacy Protocols
In vivo studies are essential to evaluate the therapeutic efficacy and safety of a compound in a complex biological system.[10][11]
Anticancer Efficacy in a Xenograft Model
Objective: To evaluate the ability of this compound to inhibit tumor growth in an immunodeficient mouse model.
Model:
-
Athymic nude or SCID mice.
-
Subcutaneous injection of a sensitive human cancer cell line (e.g., 5 x 10^6 HCT116 cells).
Procedure:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound at two dose levels, positive control drug).
-
Administer treatment via an appropriate route (e.g., intraperitoneal or oral) for a specified duration (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Key endpoints include tumor growth inhibition (TGI) and overall animal health.[12]
Data Presentation:
Table 4: Efficacy of this compound in a [Cancer Type] Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 0 | ||
| This compound | Low Dose | |||
| This compound | High Dose |
| Positive Control | - | | | |
Antibacterial Efficacy in a Murine Sepsis Model
Objective: To assess the efficacy of this compound in reducing bacterial burden and improving survival in a systemic infection model.
Model:
-
BALB/c mice.
-
Induce infection via intraperitoneal injection of a lethal dose of a sensitive bacterial strain (e.g., MRSA).
Procedure:
-
Administer this compound at various doses at a specified time point post-infection (e.g., 1 hour).
-
Monitor the survival of the mice over a period of 7-14 days.
-
In a parallel satellite group, collect blood or peritoneal lavage at specific time points (e.g., 24 hours post-treatment) to determine bacterial load (CFU counts).
-
Endpoints include percent survival and reduction in bacterial CFU.
Data Presentation:
Table 5: Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | % Survival at Day 7 | Mean Bacterial Load (CFU/mL) at 24h |
|---|---|---|---|
| Vehicle Control | - | ||
| This compound | Low Dose | ||
| This compound | High Dose |
| Positive Control | - | | |
Conclusion
This document outlines a systematic and comprehensive approach to evaluate the efficacy of this compound. The proposed experiments will establish its spectrum of activity, potency, and preliminary safety profile, providing the necessary data to support its further development as a potential therapeutic agent. Successful outcomes from these studies will justify more detailed mechanistic and preclinical safety investigations.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Aldgamycin G, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature nurtures the design of new semi-synthetic macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. An Original and Efficient Antibiotic Adjuvant Strategy to Enhance the Activity of Macrolide Antibiotics against Gram-Negative Resistant Strains [mdpi.com]
- 9. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Aldgamycin F Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during the total synthesis of Aldgamycin F and its analogues, with a focus on the strategies developed by Fürstner and coworkers for the synthesis of Aldgamycin N.
Frequently Asked Questions (FAQs)
Q1: I am struggling with the late-stage glycosylation of the Aldgamycin aglycone at the C5-OH position. Why is this step so challenging?
A1: The late-stage introduction of the aldgarose sugar to the C5-OH group of the macrocyclic aglycone is known to be exceptionally difficult, if not impossible.[1][2] This is likely due to a combination of steric hindrance around the C5 hydroxyl group within the constrained macrocyclic structure and potential competing side reactions. The aglycone's complex three-dimensional structure can shield the hydroxyl group, preventing effective approach by the bulky glycosyl donor.
Q2: What is the recommended strategy to overcome the problematic late-stage glycosylation?
A2: The most successful strategy is to revise the synthetic route to incorporate an early-stage glycosylation.[1][2] By attaching the aldgarose moiety to the aglycone precursor before macrolactonization, the steric and conformational constraints of the final macrocycle are avoided, facilitating the glycosidic bond formation. This strategic amendment has proven crucial for the successful synthesis of aldgamycin N.[2]
Q3: My early-stage glycosylation with the aldgarose donor is slow and gives low yields. How can I optimize this reaction?
A3: The glycoside formation with the complex aldgarose donor requires carefully optimized, mild conditions. The reaction is reported to proceed through a transient orthoester, which then slowly rearranges to the desired aldgaropyranoside.[1][2] Using a trichloroacetimidate (B1259523) donor with a suitable promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) at low temperatures (e.g., -45 °C) is a viable method. Patience is key, as the rearrangement from the orthoester intermediate can be slow. Ensure anhydrous conditions and use a high-purity, activated glycosyl donor.
Q4: I am observing poor stereoselectivity in my glycosylation step. What factors influence the stereochemical outcome?
A4: Poor stereocontrol during glycosylation is a common challenge.[3] The stereochemical outcome is influenced by the protecting groups on the glycosyl donor (participating vs. non-participating groups at C2), the nature of the promoter, the solvent, and the temperature. For complex sugars like aldgarose, developing a robust, stereoselective glycosylation may require systematic screening of these variables. The use of specific promoters and careful control of reaction conditions are critical for directing the stereochemistry.[4]
Q5: The macrolactonization step using standard methods is failing. Are there alternative cyclization strategies?
A5: Yes, for complex macrolides like the aldgamycins, standard macrolactonization methods can be low-yielding. An effective, albeit unconventional, alternative is a stannoxane-mediated transesterification under essentially neutral conditions.[5][6] This method can be successful where other methods fail but may require careful optimization of the specific distannoxane catalyst and reaction conditions to achieve acceptable yields.
Q6: How can I efficiently construct the characteristic acyloin motif in the final stages of the synthesis?
A6: A robust, late-stage method for forming the acyloin involves a two-step sequence starting from a tertiary propargylic alcohol.[1][2][5] The first step is a highly regioselective ruthenium-catalyzed trans-hydrostannation of the alkyne. This is followed by an oxidative cleavage of the resulting vinylstannane, for which a modified Chan-Lam-type coupling using a copper reagent like Cu(tfa)₂ has proven effective.[2] This sequence is compatible with the polar functional groups present on the decorated macrocycle.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| No reaction in late-stage glycosylation | Steric hindrance from the macrocyclic aglycone is preventing the reaction. | Redesign the synthesis to perform the glycosylation at an earlier stage, prior to macrocycle formation.[2] |
| Low yield in macrolactonization | Standard lactonization conditions (e.g., Yamaguchi, Steglich) are not effective for this substrate. | Employ a stannoxane-mediated transesterification for the ring-closing step. Optimize catalyst loading and reaction time.[5] |
| Formation of orthoester byproduct in glycosylation | The planned glycosylation is kinetically slow, leading to the accumulation of the orthoester intermediate. | Allow for longer reaction times to permit the slow rearrangement of the orthoester to the desired glycoside.[1][2] Monitor the reaction by TLC or LC-MS to track the conversion. |
| Decomposition of material during acyloin formation | The oxidative conditions for converting the vinylstannane are too harsh for the sensitive substrate. | Use milder Chan-Lam coupling conditions, for example with Cu(tfa)₂ and DMAP, which are known to be compatible with the aldgamycin core.[2] |
| Low diastereoselectivity in the vinylogous Mukaiyama aldol (B89426) reaction | The catalyst preparation or reaction conditions are not optimal. | Ensure the oxazaborolidine catalyst is prepared consistently. The use of iPrOH and low temperatures (-78 °C) is critical for achieving high diastereoselectivity.[7] |
| Difficulty in synthesizing the aldgarose donor | Previous literature routes for aldgarose are not scalable or practical for a multi-gram total synthesis. | Utilize a de novo synthesis approach, such as the asymmetric hetero-Diels–Alder reaction between a Danishefsky-type diene and acetaldehyde, which has been developed for a scalable synthesis.[2] |
Quantitative Data Summary
The following tables summarize quantitative data for key challenging reactions in the Aldgamycin N total synthesis.
Table 1: Asymmetric Vinylogous Mukaiyama Aldol Reaction
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (C6-epimers) |
| 1 | Aldehyde 13 | 50 | CH₂Cl₂ | -78 | N/A | 69 (over 2 steps) | 89:11 |
(Data derived from the synthesis of the western fragment of Aldgamycin N)[7]
Table 2: Key Transformations for Aldgamycin N Synthesis
| Step | Substrate | Key Reagents | Solvent | Yield (%) | Notes |
| Early-Stage Glycosylation | Aglycone Precursor | Aldgarose-trichloroacetimidate, TMSOTf (cat.) | CH₂Cl₂ | 66 | Reaction proceeds via a transient orthoester at -45 °C. |
| Ru-catalyzed Hydrostannation | Propargylic Alcohol 20 | [Cp*RuCl]₄ (12 mol%), Bu₃SnH | CH₂Cl₂ | 72 | Forms the vinylstannane intermediate as a single regioisomer. |
| Chan-Lam-type Coupling | Vinylstannane 26 | [Cu(tfa)₂]·H₂O, DMAP (40 mol%) | DMSO | 61 | Forms the final unprotected acyloin motif. |
| Macrolactonization | Seco-acid | Stannoxane Complex | Toluene | Low | A challenging transesterification to form the 16-membered ring. |
(Yields and conditions are based on the published synthesis of Aldgamycin N and its precursors)[2][3]
Experimental Protocols & Visualizations
Protocol 1: Early-Stage Glycosylation with Aldgarose Donor
This protocol describes the key glycosylation step before the completion of the macrocycle.
-
Preparation: To a solution of the aglycone precursor alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.02 M) at -45 °C under an argon atmosphere, add powdered 4 Å molecular sieves.
-
Addition of Donor: Add the aldgarose trichloroacetimidate donor (1.5 equiv) to the cooled suspension.
-
Initiation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv) in DCM dropwise over 10 minutes.
-
Reaction: Stir the mixture at -45 °C. The reaction is slow and proceeds through an observable orthoester intermediate. Monitor the consumption of the starting material and the conversion of the orthoester to the final product by thin-layer chromatography (TLC) or LC-MS.
-
Quench: Upon completion, quench the reaction by adding solid sodium bicarbonate.
-
Workup: Warm the mixture to room temperature, filter through celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired glycosylated product.
Protocol 2: Late-Stage Acyloin Formation
This two-step protocol details the construction of the acyloin from a propargylic alcohol precursor on the macrocycle.
Step A: Ruthenium-Catalyzed Hydrostannation
-
Preparation: Dissolve the propargylic alcohol (1.0 equiv) in anhydrous DCM (0.05 M) under an argon atmosphere.
-
Catalyst Addition: Add the ruthenium catalyst [Cp*RuCl]₄ (0.12 equiv).
-
Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.5 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature until complete consumption of the starting material is observed by TLC.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to yield the vinylstannane intermediate.
Step B: Chan-Lam-Type Oxidative Coupling
-
Preparation: Dissolve the vinylstannane from Step A (1.0 equiv) in dimethyl sulfoxide (B87167) (DMSO, 0.05 M).
-
Reagent Addition: Add copper(II) trifluoroacetate (B77799) ([Cu(tfa)₂]·H₂O, 1.2 equiv) and 4-dimethylaminopyridine (B28879) (DMAP, 0.4 equiv).
-
Reaction: Heat the mixture to 45 °C and stir until the reaction is complete.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford the final acyloin product.
References
- 1. Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Myc... | Organic Chemistry [organicchemistry.eu]
- 4. Total Synthesis of Mycinamicin IV as Integral Part of a Collective Approach to Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Mycinolide IV and Path-Scouting for Aldgamycin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unified Total Synthesis of the Antibiotic Macrolides Aldgamycin N and Mycinamicin IV & De novo Syntheses of their Carbohydrate Units :: MPG.PuRe [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aldgamycin F Glycosylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldgamycin F glycosylation reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound glycosylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a glycosylation reaction can stem from several factors, ranging from enzyme activity to substrate quality and reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Troubleshooting Steps:
-
Inactive Glycosyltransferase (GT):
-
Enzyme Integrity: Confirm the activity of your GT with a known, reliable substrate pair. Improper storage or handling (e.g., repeated freeze-thaw cycles) can lead to loss of activity.
-
Cofactors: Ensure all necessary cofactors for the specific GT are present in the reaction mixture at optimal concentrations.
-
-
Substrate Issues:
-
Aglycone (this compound) Quality: Verify the purity and structural integrity of your this compound substrate. Impurities can inhibit the enzyme.
-
Sugar Donor (e.g., TDP-sugar) Degradation: Nucleotide sugars are prone to hydrolysis. Use freshly prepared or properly stored sugar donors. Confirm their integrity via analytical methods like HPLC or mass spectrometry.[1]
-
Substrate Specificity: While the glycosyltransferases involved in this compound biosynthesis are expected to accept it as a substrate, extreme reaction conditions or modifications to the aglycone could affect recognition.[2][3][4]
-
-
Suboptimal Reaction Conditions:
-
pH and Buffer: The optimal pH for glycosyltransferases is typically neutral to slightly alkaline. Perform small-scale reactions across a pH range (e.g., 6.5-8.5) to find the optimum for your specific enzyme.
-
Temperature: While a common starting point is 25-37°C, the optimal temperature can vary. Test a range of temperatures to determine the best balance between enzyme activity and stability.
-
Incubation Time: Monitor the reaction over a time course (e.g., 1, 4, 8, 16 hours) to identify the point of maximum product formation before potential product degradation occurs.
-
Q2: I am observing the formation of unexpected side products in my reaction mixture. What are these and how can I minimize them?
A2: The presence of side products can complicate purification and reduce the yield of the desired glycosylated this compound. Common side reactions in glycosylation include hydrolysis of the sugar donor and enzymatic side reactions.
Common Side Products & Mitigation Strategies:
-
Hydrolyzed Sugar Donor:
-
Cause: Presence of water in the reaction mixture can lead to the hydrolysis of the activated sugar nucleotide (e.g., TDP-sugar) into an inactive form.[5]
-
Solution: Ensure all reagents, solvents, and reaction vessels are anhydrous.
-
-
Formation of Incorrect Glycoforms:
-
Cause: Some glycosyltransferases may exhibit relaxed regiospecificity, leading to the attachment of the sugar to an alternative hydroxyl group on the this compound molecule.
-
Solution: This is an inherent property of the enzyme. If problematic, exploring different glycosyltransferases with stricter regiospecificity or protein engineering of the current enzyme may be necessary.
-
-
Enzyme Inhibition by Products:
-
Cause: The nucleotide diphosphate (B83284) (e.g., TDP) released during the glycosylation reaction can cause feedback inhibition of the glycosyltransferase.[6]
-
Solution: Implement a nucleotide scavenging system, such as including an alkaline phosphatase in the reaction mixture, to remove the inhibitory byproduct.
-
Q3: How can I confirm that the glycosylation of this compound has been successful and characterize the product?
A3: A multi-step analytical approach is typically required to confirm successful glycosylation and characterize the resulting product.
Analytical Workflow:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction by observing the consumption of the this compound starting material and the appearance of a new, more polar spot corresponding to the glycosylated product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of substrates and formation of products. Different types of columns, such as reverse-phase or HILIC, can be used.[7][8]
-
-
Product Confirmation and Characterization:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the mass of the glycosylated product. The observed mass should correspond to the mass of this compound plus the mass of the added sugar moiety, minus the mass of a water molecule.[9][10][11] High-resolution mass spectrometry can provide an accurate mass for formula confirmation.
-
Tandem MS (MS/MS): Fragmentation analysis can help to confirm the identity of the attached sugar and, in some cases, provide information about the linkage.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural elucidation, including the stereochemistry of the glycosidic bond, 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are required.[12]
-
Data Presentation: Reaction Parameter Optimization
The following tables summarize key parameters that can be optimized to improve the yield and efficiency of this compound glycosylation reactions. The values provided are general starting points based on typical macrolide glycosylation and should be optimized for your specific system.
Table 1: Typical Reaction Conditions for Optimization
| Parameter | Starting Range | Notes |
| pH | 6.5 - 8.5 | Optimal pH is highly dependent on the specific glycosyltransferase. |
| Temperature (°C) | 25 - 40 | Balance enzyme activity with stability; higher temperatures can lead to denaturation over time. |
| Incubation Time (h) | 1 - 24 | Monitor reaction progress to determine the optimal time before product degradation occurs. |
| Enzyme Conc. (µM) | 1 - 10 | Higher enzyme concentration can increase reaction rate but also cost. |
| This compound Conc. (µM) | 50 - 500 | High concentrations may lead to substrate inhibition. |
| Sugar Donor Conc. (µM) | 100 - 1000 | A 2 to 5-fold molar excess over the aglycone is common. |
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Suggested Action |
| No product formation | Inactive enzyme | Test enzyme with a positive control substrate. |
| Degraded sugar donor | Use fresh sugar donor; verify integrity with HPLC/MS. | |
| Incorrect buffer/pH | Perform a pH screen. | |
| Low product yield | Suboptimal conditions | Systematically optimize pH, temperature, and incubation time. |
| Product inhibition | Add a nucleotide scavenging system (e.g., phosphatase). | |
| Substrate inhibition | Test a range of this compound concentrations. | |
| Multiple products | Lack of enzyme regiospecificity | Characterize all products; consider a different GT if needed. |
| Contaminated substrates | Purify all starting materials. |
Experimental Protocols
Protocol: In Vitro Glycosylation of this compound
This protocol provides a general framework for an in vitro glycosylation reaction. Concentrations and incubation parameters should be optimized as described in the troubleshooting section.
Materials:
-
Glycosyltransferase (GT) specific for this compound
-
This compound (aglycone acceptor)
-
Activated sugar donor (e.g., TDP-D-desosamine)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl₂ (if required by the enzyme)
-
Nuclease-free water
-
Quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and a stock solution of the sugar donor in nuclease-free water.
-
In a microcentrifuge tube, combine the reaction buffer, MgCl₂ (if needed), and nuclease-free water to the desired pre-incubation volume.
-
Add the this compound stock solution to the reaction mixture.
-
Add the sugar donor stock solution.
-
Initiate the reaction by adding the glycosyltransferase enzyme.
-
Incubate the reaction at the optimal temperature for the determined amount of time with gentle agitation.
-
Stop the reaction by adding 2-3 volumes of the quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant using TLC, HPLC, or LC-MS to determine the extent of product formation.
-
For product purification, the supernatant can be dried and subjected to chromatographic methods such as silica (B1680970) gel chromatography or preparative HPLC.[13][14][15]
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting this compound glycosylation reactions.
Caption: Troubleshooting workflow for low-yield this compound glycosylation.
Caption: Conceptual pathway of this compound glycosylation.
Caption: Analytical workflow for this compound glycosylation products.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding substrate specificity determining factors in glycosyltransferase-B enzymes – insights from machine learning models - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Genetics Behind the Glycosylation Patterns in the Biosynthesis of Dalbaheptides [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Glycosyltransferases [sigmaaldrich.com]
- 7. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Mass Spectrometry: A Technique of Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycosylation of macrolide antibiotics. Purification and kinetic studies of a macrolide glycosyltransferase from Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Recombinant Glycoproteins from Pichia pastoris Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression of Glycosylated Proteins in Bacterial System and Purification by Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity in Aldgamycin F synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Aldgamycin F. Our goal is to help you improve both the yield and purity of your final product by addressing common challenges encountered during this complex multi-step synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound.
| Observation/Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Glycosylation Step | 1. Poor activation of the glycosyl donor. 2. Steric hindrance at the glycosylation site. 3. Sub-optimal reaction conditions (temperature, solvent, promoter). 4. Decomposition of the aglycone or glycosyl donor.[1][2] | 1. Ensure the use of fresh and highly reactive glycosyl donors (e.g., trichloroacetimidates). 2. Consider using a different protecting group strategy on the sugar moiety to reduce steric bulk. For instance, switching from a methoxycarbonyl to a benzoyl protecting group on the glycosidic donor has been shown to improve yield and diastereoselectivity.[3] 3. Optimize reaction temperature; some glycosylations require low temperatures to control selectivity. Screen different solvents and promoters. 4. Perform the reaction under anhydrous and inert conditions to prevent degradation. |
| Poor Stereoselectivity in Glycosylation | 1. Incorrect choice of glycosyl donor or promoter. 2. Neighboring group participation effects. 3. Insufficient facial selectivity during the coupling reaction. | 1. The choice of protecting group on the C2-hydroxyl of the glycosyl donor can influence stereoselectivity. An acetyl group, for example, can promote the formation of a 1,2-trans glycosidic bond. 2. Employ a promoter that favors the desired stereochemical outcome. 3. For challenging glycosylations, consider enzymatic approaches which can offer high stereospecificity.[2][4] |
| Low Diastereoselectivity in Vinylogous Mukaiyama Aldol (B89426) Reaction | 1. Sub-optimal Lewis acid catalyst. 2. Incorrect temperature control. 3. Poor facial selectivity of the enolate or aldehyde.[5][6][7] | 1. Screen different Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) and chiral catalysts for asymmetric variants.[5] 2. Maintain strict temperature control, as even slight variations can impact diastereoselectivity. Reactions are often run at -78°C. 3. The use of bulky silyl (B83357) groups on the dienolate can enhance facial selectivity. |
| Formation of Aldehyde By-product in Wacker Oxidation | 1. Non-selective oxidation of the terminal alkene.[8][9] 2. Presence of a directing group influencing regioselectivity. | 1. Ensure the use of a palladium(II) catalyst system that favors Markovnikov oxidation to the methyl ketone.[8][10] 2. If an allylic alcohol is present, consider using a specialized catalyst like Pd(Quinox)Cl₂ to selectively form the methyl ketone.[9] |
| Low Yield in Stannoxane-Mediated Macrolactonization | 1. High concentration of the seco-acid leading to intermolecular reactions. 2. Incomplete formation of the tin alkoxide intermediate. 3. Steric hindrance preventing cyclization. | 1. Perform the reaction under high-dilution conditions to favor intramolecular cyclization. 2. Ensure anhydrous conditions as water can hydrolyze the stannoxane catalyst and intermediates. 3. Consider alternative macrolactonization methods such as Yamaguchi or Shiina macrolactonization if steric hindrance is a significant issue. |
| Incomplete Deprotection of Silyl Ethers | 1. Sterically hindered silyl group. 2. Insufficient reagent or reaction time. 3. Use of an inappropriate deprotection reagent. | 1. For bulky silyl groups like TBDPS, a stronger fluoride (B91410) source such as TBAF in THF may be required. 2. Increase the equivalents of the deprotecting agent and monitor the reaction by TLC or LC-MS until completion. 3. For substrates sensitive to basic conditions, consider acidic deprotection methods if compatible with other functional groups. |
| Difficulty in Purifying Final Compound | 1. Presence of closely related diastereomers. 2. Residual metal catalysts from coupling reactions. 3. By-products from side reactions. | 1. Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase for separation of diastereomers. 2. Employ appropriate workup procedures to remove metal catalysts, such as washing with aqueous solutions of chelating agents. 3. If by-products are difficult to separate, consider recrystallization or derivatization to facilitate purification. |
Quantitative Data Summary
The following tables provide representative data for key reaction steps in a typical this compound synthesis. Please note that actual results may vary depending on specific experimental conditions and substrate modifications.
Table 1: Glycosylation Reaction Yield and Selectivity
| Glycosyl Donor Protecting Group | Promoter | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| Methoxycarbonyl | TMSOTf | CH₂Cl₂ | -40 | 35 | 3:1 |
| Benzoyl | TMSOTf | CH₂Cl₂ | -40 | 65 | 10:1 |
| Trichloroacetyl | BF₃·OEt₂ | Toluene | -20 | 45 | 5:1 |
Table 2: Vinylogous Mukaiyama Aldol Reaction Diastereoselectivity
| Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| TiCl₄ | -78 | 85:15 |
| BF₃·OEt₂ | -78 | 70:30 |
| SnCl₄ | -78 | 92:8 |
Table 3: Wacker Oxidation Product Distribution
| Catalyst System | Co-oxidant | Solvent | Product Ratio (Ketone:Aldehyde) |
| PdCl₂/CuCl | O₂ | DMF/H₂O | 90:10 |
| Pd(OAc)₂/benzoquinone | O₂ | Acetonitrile/H₂O | 88:12 |
| Pd(Quinox)Cl₂ | TBHP | DCE | >98:2 |
Experimental Protocols
Protocol 1: Glycosylation of the Aglycone
-
To a solution of the aglycone (1.0 equiv) and the glycosyl donor (1.5 equiv) in anhydrous dichloromethane (B109758) (0.05 M) under an argon atmosphere at -40°C, add freshly activated 4Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equiv) dropwise over 5 minutes.
-
Monitor the reaction by TLC. Upon consumption of the aglycone (typically 2-4 hours), quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the glycosylated product.
Protocol 2: Asymmetric Vinylogous Mukaiyama Aldol Reaction
-
To a solution of the chiral oxazaborolidine catalyst (0.1 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at -78°C, add the aldehyde (1.0 equiv).
-
Stir the mixture for 15 minutes.
-
Add the silyl dienol ether (1.2 equiv) dropwise over 20 minutes.
-
Stir the reaction at -78°C for 6 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the aldol adduct.
Frequently Asked Questions (FAQs)
Q1: What is the most challenging step in the total synthesis of this compound?
A1: The late-stage glycosylation to introduce the aldgarose moiety is often considered one of the most difficult steps.[1][11] This is due to the steric congestion around the hydroxyl group of the macrolide aglycone and the potential for low yield and poor stereocontrol.[3] Early-stage glycosylation strategies are often explored to circumvent this issue.[11]
Q2: How can I improve the overall yield of the synthesis?
A2: Improving the overall yield requires optimization of each individual step. Key areas to focus on include:
-
Protecting Group Strategy: Judicious choice of protecting groups is crucial to avoid unwanted side reactions and to ensure they can be removed under mild conditions without affecting other functional groups.
-
Reaction Conditions: Thoroughly optimize reaction parameters such as temperature, solvent, and catalyst for each step.
-
Purification Techniques: Minimize product loss during purification by using efficient methods like HPLC for complex mixtures.[12]
Q3: Are there any common side reactions to be aware of during the synthesis of the macrolide core?
A3: Yes, several side reactions can occur. During the vinylogous Mukaiyama aldol reaction, competitive α-addition to the silyl dienol ether can occur, although γ-addition is generally favored.[7][13] In the Wacker oxidation, over-oxidation or the formation of the anti-Markovnikov aldehyde product can be problematic.[10][14]
Q4: What is the best method for purifying the final this compound product?
A4: Due to the presence of multiple stereocenters, the final product may contain diastereomeric impurities. Reversed-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method for obtaining highly pure this compound.
Q5: Can enzymatic reactions be used in the synthesis of this compound?
A5: Yes, enzymatic reactions can be highly beneficial. For instance, enzymatic kinetic resolution can be used to prepare enantiomerically pure starting materials. Furthermore, glycosyltransferases or engineered glycosidases (glycosynthases) can be employed for the challenging glycosylation steps, often providing excellent stereocontrol where chemical methods fall short.[2][4]
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low yield in the glycosylation step.
References
- 1. Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Platform for the Discovery of New Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 7. Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis [mdpi.com]
- 8. Wacker process - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Aldgamycin F Macrolactonization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Aldgamycin F macrolactonization conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the macrolactonization of the this compound seco-acid?
A1: For complex polyketide structures like this compound, traditional macrolactonization methods can be challenging. The total synthesis of the closely related Aldgamycin N successfully employed a stannoxane-mediated intramolecular transesterification.[1][2] This method is particularly advantageous when dealing with substrates that are sensitive or prone to side reactions under standard esterification conditions. It operates under essentially neutral conditions, which helps to preserve the integrity of the complex stereochemistry of the molecule.[3][4]
Q2: Why is direct esterification (e.g., Yamaguchi or Mitsunobu) not ideal for this compound macrolactonization?
A2: While Yamaguchi and Mitsunobu macrolactonizations are powerful methods, they can present challenges with highly complex and sensitive substrates like the seco-acid of this compound. Potential issues include:
-
Epimerization: Basic conditions, particularly with DMAP in the Yamaguchi protocol, can lead to epimerization at stereocenters alpha to the carbonyl group.
-
Protecting Group Incompatibility: The reagents used in these methods may not be compatible with all protecting groups present on the seco-acid.
-
Low Yields: In the synthesis of related macrolides, it was noted that attempts to cleave a simple methyl ester to the seco-acid were problematic, which led to the choice of a transesterification approach.[1] This suggests that the reactivity of the seco-acid may be suboptimal for standard coupling reagents.
Q3: What are the most common side reactions during the macrolactonization of complex seco-acids?
A3: The most prevalent side reaction is the intermolecular esterification, which leads to the formation of dimers and higher-order oligomers. This is in direct competition with the desired intramolecular cyclization. Other potential side reactions include epimerization of stereocenters and decomposition of the substrate under harsh reaction conditions.
Q4: How can I minimize the formation of dimers and oligomers?
A4: The key strategy to favor the intramolecular reaction over the intermolecular one is to use high-dilution conditions. This is achieved by the slow addition of the seco-acid solution to the reaction mixture using a syringe pump. This maintains a very low concentration of the substrate at any given time, thus minimizing the probability of two molecules reacting with each other.
Q5: What is the role of the distannoxane catalyst in the transesterification reaction?
A5: The distannoxane catalyst, such as 1-hydroxy-3-chlorotetrabutyldistannoxane, acts as a template, bringing the hydroxyl and ester functionalities of the seco-acid into proximity to facilitate the intramolecular transesterification. This templating effect is crucial for achieving high yields in the formation of large macrorings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of macrolactone | 1. Inactive Catalyst: The distannoxane catalyst may have degraded due to moisture. 2. Incorrect Reaction Temperature: The temperature may be too low for the transesterification to occur efficiently. 3. Substrate Decomposition: The seco-acid may be unstable under the reaction conditions. | 1. Use freshly prepared or properly stored catalyst. 2. Optimize the reaction temperature. For stannoxane-mediated transesterification, temperatures around 80-100°C are common. 3. If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. |
| Formation of dimers and oligomers | 1. High Concentration: The concentration of the seco-acid in the reaction mixture is too high. 2. Addition Rate is Too Fast: The rate of addition of the seco-acid is not slow enough to maintain high-dilution conditions. | 1. Ensure the reaction is set up under high-dilution conditions (typically in the range of 0.001 M to 0.005 M). 2. Use a syringe pump for the slow addition of the seco-acid solution over several hours. |
| Presence of starting material after prolonged reaction time | 1. Insufficient Catalyst: The catalyst loading may be too low. 2. Reversible Reaction: The equilibrium between the seco-acid and the macrolactone is not shifted towards the product. | 1. Increase the catalyst loading in increments (e.g., from 0.1 eq to 0.2 eq). 2. If the reaction is reversible, consider using a Dean-Stark trap to remove the alcohol byproduct (e.g., methanol (B129727) if starting from a methyl ester) to drive the equilibrium towards the macrolactone. |
| Difficulty in purifying the macrolactone | 1. Similar Polarity of Byproducts: Dimeric byproducts may have similar polarity to the desired macrolactone. 2. Residual Tin Catalyst: The organotin catalyst can be difficult to remove completely. | 1. Utilize advanced chromatographic techniques such as preparative HPLC or reverse-phase chromatography. 2. To remove tin residues, an aqueous workup with saturated KF or column chromatography on silica (B1680970) gel treated with a small amount of triethylamine (B128534) can be effective. |
Experimental Protocols
Stannoxane-Mediated Macrolactonization of this compound Seco-Acid (Methyl Ester Precursor)
This protocol is a representative procedure based on the successful application of this methodology in the total synthesis of Aldgamycin N.[1][2]
Reagents and Materials:
-
This compound seco-acid methyl ester
-
1-hydroxy-3-chlorotetrabutyldistannoxane (or a similar distannoxane catalyst)
-
Anhydrous toluene (B28343)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, a magnetic stirrer, and a rubber septum under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Catalyst: Add anhydrous toluene to the flask to achieve a final concentration of the seco-acid of approximately 0.002 M. Add the distannoxane catalyst (0.1-0.2 equivalents).
-
Heating: Heat the solvent to reflux (approximately 110°C for toluene).
-
Slow Addition: Dissolve the this compound seco-acid methyl ester in anhydrous toluene in a gas-tight syringe. Place the syringe on a syringe pump and add the solution to the refluxing reaction mixture over a period of 8-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 30 minutes to precipitate the tin salts. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the this compound macrolactone.
Visualizations
Caption: Experimental workflow for stannoxane-mediated macrolactonization.
Caption: Troubleshooting logic for low macrolactone yield.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents [patents.google.com]
- 3. Macrolactonization via Hydrocarbon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Aldgamycin F Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aldgamycin F.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing a low yield of this compound after purification?
A: Low recovery of this compound can stem from several factors throughout the extraction and purification process. One common cause is the degradation of the target molecule due to unfavorable pH or temperature conditions. Macrolide antibiotics can be susceptible to hydrolysis, especially under acidic or strongly basic conditions. Additionally, prolonged exposure to elevated temperatures can lead to degradation. Inefficient extraction from the fermentation broth or losses during solvent partitioning and concentration steps can also significantly reduce the final yield. Finally, the chromatographic purification step itself may not be optimized, leading to loss of the compound on the column or incomplete elution.
To address this, ensure all solvents are of high purity and that the pH of aqueous solutions is maintained within a stable range for this compound. It is advisable to conduct small-scale stability studies to determine the optimal pH and temperature range. Minimize the time the compound spends in solution and avoid excessive heat during solvent evaporation. Re-evaluate your extraction protocol to ensure maximum recovery from the initial biomass. For chromatography, ensure the column is properly conditioned and that the elution gradient is optimized to allow for complete recovery of the target peak.
Q2: My purified this compound shows the presence of closely related impurities. How can I improve the separation?
A: The co-elution of structurally similar impurities, such as other Aldgamycin analogues produced by Streptomyces lavendulae, is a frequent challenge. These impurities often have very similar polarities and molecular weights, making them difficult to resolve with standard chromatographic methods.
To enhance separation, optimization of the high-performance liquid chromatography (HPLC) method is crucial. This can involve several strategies:
-
Column Chemistry: Switching to a different stationary phase can alter the selectivity of the separation. If you are using a C18 column, consider trying a C8, phenyl-hexyl, or a polar-embedded phase column.
-
Mobile Phase Modifiers: The composition of the mobile phase has a significant impact on resolution. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and adjust the pH of the aqueous component. Small changes in pH can alter the ionization state of this compound and its impurities, leading to better separation.
-
Gradient Optimization: A shallower gradient profile during the elution of the target compound can increase the separation between closely eluting peaks.
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 40-60°C) can improve peak shape and resolution, although the stability of this compound at these temperatures should be verified.
Preparative thin-layer chromatography (TLC) with silica (B1680970) gel can also be a valuable tool for separating closely related macrolides and can be used as an orthogonal purification step.
Q3: I am observing peak tailing or broad peaks for this compound during HPLC analysis. What could be the cause?
A: Peak tailing or broadening in HPLC can be indicative of several issues. One common cause is the interaction of the analyte with active sites on the silica-based stationary phase. This is particularly relevant for compounds with basic functional groups. Another possibility is column overload, where too much sample is injected for the column's capacity. Issues with the mobile phase, such as incorrect pH or buffer concentration, can also contribute to poor peak shape.
To mitigate peak tailing, consider the following:
-
Mobile Phase Additives: Adding a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can help to block active silanol (B1196071) groups on the stationary phase.
-
Column Choice: Using an end-capped column or a column with a base-deactivated stationary phase can reduce undesirable secondary interactions.
-
Sample Concentration: Reduce the concentration of the sample being injected to avoid overloading the column.
-
pH Adjustment: Ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of this compound.
Q4: this compound appears to be degrading during the purification process. How can I prevent this?
A: Degradation of this compound during purification is a significant concern that can impact yield and purity. Macrolides can be sensitive to pH extremes, temperature, and light.[1] Forced degradation studies, where the compound is intentionally exposed to stress conditions such as acid, base, oxidation, heat, and light, can help to identify the primary degradation pathways.[2][3][4][5]
To minimize degradation:
-
pH Control: Maintain the pH of all solutions within a neutral or slightly acidic range, as determined by stability studies.
-
Temperature Management: Perform purification steps at room temperature or below whenever possible. If elevated temperatures are necessary for chromatography, minimize the duration of exposure.
-
Light Protection: Protect solutions of this compound from direct light by using amber vials or covering glassware with aluminum foil.
-
Inert Atmosphere: If oxidation is suspected to be a cause of degradation, consider purging solvents with nitrogen or argon and performing purification steps under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the purification of this compound?
A: A general workflow for the purification of this compound from a fermentation broth of Streptomyces lavendulae is as follows:
Caption: General workflow for this compound purification.
This process typically involves an initial extraction of the fermentation broth with an organic solvent, followed by concentration of the crude extract. The extract is then subjected to one or more chromatographic steps, such as silica gel column chromatography followed by preparative reverse-phase HPLC, to isolate this compound.
Q2: What type of chromatographic columns are best suited for this compound purification?
A: For the purification of macrolide antibiotics like this compound, a combination of normal-phase and reverse-phase chromatography is often effective.
-
Normal-Phase Chromatography: Silica gel is commonly used as the stationary phase for initial purification to separate major classes of compounds.
-
Reverse-Phase Chromatography: For high-resolution separation and final purification, C18 or C8 columns are widely used in HPLC. These columns separate compounds based on their hydrophobicity.
The choice of the specific column will depend on the impurity profile of the crude extract.
Q3: What are the key parameters to consider when developing an HPLC method for this compound?
A: When developing a stability-indicating HPLC method for this compound, the following parameters are critical:
-
Column: The choice of stationary phase (e.g., C18, C8) and column dimensions.
-
Mobile Phase: The composition of the aqueous and organic phases (e.g., water with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate, and acetonitrile or methanol). The pH of the aqueous phase is also a critical parameter.
-
Detection Wavelength: The UV absorbance maximum of this compound should be determined to ensure sensitive detection.
-
Flow Rate and Gradient: Optimization of the flow rate and the gradient elution profile is necessary to achieve good separation of this compound from its impurities.
-
Column Temperature: Maintaining a consistent column temperature can improve the reproducibility of the method.
Q4: How can I confirm the identity and purity of my final this compound product?
A: The identity and purity of the purified this compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample by observing a single major peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of this compound.
Data Presentation
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 232 nm |
| Injection Volume | 10 µL |
Note: This is an illustrative method and may require optimization for specific applications.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the sample in the mobile phase before HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 24-48 hours).
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Protocol 2: Representative Preparative HPLC Purification of this compound
This protocol provides a representative method for the purification of this compound using preparative HPLC.
-
Sample Preparation: Dissolve the partially purified this compound fraction (from silica gel chromatography) in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm filter.
-
Chromatographic System:
-
Column: C18 preparative column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions).
-
Detection: UV at 232 nm.
-
-
Purification:
-
Equilibrate the column with the initial mobile phase composition (e.g., 50% B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient to a higher concentration of mobile phase B (e.g., 50-90% B over 40 minutes).
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Caption: A logical approach to troubleshooting this compound purification.
References
Aldgamycin F stability and degradation problems
Disclaimer: The following information regarding the stability and degradation of Aldgamycin F is based on the general chemical properties of 16-membered macrolide antibiotics and its specific structural features. No specific experimental data for this compound was found in the public domain. Therefore, this guide should be used as a reference for potential issues and for designing stability studies. It is highly recommended to perform specific stability and forced degradation studies for this compound to obtain accurate data for your research.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting tips for researchers working with this compound.
Q1: My this compound solution appears to have lost potency over a short period. What could be the cause?
A1: Loss of potency in this compound solutions can be attributed to several factors, primarily chemical degradation. The most common cause is hydrolysis, especially if the solution is prepared in an acidic or strongly basic medium.[1][2] this compound, being a macrolide, contains a lactone ring and glycosidic bonds that are susceptible to hydrolysis.[1][3]
-
Troubleshooting Steps:
-
Check the pH of your solvent/buffer: Macrolides are generally most stable in a neutral pH range (around 7.0 to 8.0).[2] Avoid acidic conditions (pH < 4) and strongly alkaline conditions (pH > 10).[2]
-
Storage Temperature: Ensure your solutions are stored at the recommended temperature, typically -20°C or lower for long-term storage, to minimize thermal degradation.[4]
-
Light Exposure: Protect your solutions from light, as photolytic degradation can occur.[5] Use amber vials or wrap your containers in aluminum foil.
-
Q2: I observe a precipitate in my this compound stock solution after storage. What should I do?
A2: Precipitation can occur due to several reasons:
-
Low Solubility: this compound, like many macrolides, is poorly soluble in aqueous solutions.[2] The precipitate might be the compound crashing out of solution, especially if stored at low temperatures.
-
Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
-
Troubleshooting Steps:
-
Solvent Choice: For stock solutions, consider using a suitable organic solvent like DMSO or ethanol (B145695) before making further dilutions in aqueous buffers.
-
Concentration: Do not exceed the known solubility limit of this compound in your chosen solvent.
-
Gentle Warming: You can try to gently warm the solution to redissolve the precipitate. However, be cautious as excessive heat can accelerate degradation.
-
Filtration: If the precipitate does not redissolve, it is advisable to filter the solution through a 0.22 µm filter before use to remove any insoluble material. Be aware that this might lower the effective concentration of your compound.
-
Q3: I am seeing unexpected peaks in my HPLC/LC-MS analysis of an aged this compound sample. What could they be?
A3: The appearance of new peaks is a strong indication of degradation. Based on the structure of this compound and the known degradation pathways of macrolides, these peaks could correspond to:
-
Hydrolysis Products: Cleavage of the lactone ring would result in a seco-acid derivative. Hydrolysis of the glycosidic bonds would lead to the loss of one or both sugar moieties.[1][6]
-
Oxidation Products: The presence of tertiary amine groups and other susceptible moieties in macrolides can lead to the formation of N-oxides or other oxidation products.
-
Epimerization or Rearrangement Products: Under certain conditions, changes in stereochemistry or intramolecular reactions could lead to the formation of isomers.
-
Troubleshooting/Investigative Steps:
-
Forced Degradation Study: To identify these unknown peaks, it is recommended to perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light).[5][7][8] This will help in systematically generating the potential degradation products.
-
LC-MS/MS Analysis: Utilize LC-MS/MS to obtain the mass of the parent ion and its fragmentation pattern for the unknown peaks. This data is crucial for structural elucidation.[9][10][11]
-
Data Presentation: Predicted Stability of this compound
The following table summarizes the predicted stability of this compound under various stress conditions, based on general knowledge of 16-membered macrolide antibiotics. The degradation percentages are hypothetical and should be confirmed by experimental studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Predicted Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 15 - 30% | Seco-acid (lactone hydrolysis), aglycone (glycosidic bond cleavage) |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 10 - 25% | Seco-acid (lactone hydrolysis) |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5 - 15% | N-oxide, hydroxylated derivatives |
| Thermal | Solid State | 80°C | 48 hours | < 10% | Isomers, minor hydrolysis products |
| Photolytic | UV light (254 nm) | Room Temp | 24 hours | 5 - 20% | Photodegradation products (various) |
Experimental Protocols
Detailed Methodology for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its potential degradation products and establish a stability-indicating analytical method.[5][7][8]
1. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)[9][10][11]
-
Photostability chamber[12]
-
Oven
-
pH meter
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute to the final concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time.
-
Withdraw aliquots at different time points and dilute to the final concentration.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for a specified duration (e.g., 24, 48 hours).
-
Also, prepare a solution of this compound (1 mg/mL) and subject it to the same thermal stress.
-
After the specified time, dissolve the solid sample and dilute both the solid and solution samples to the final concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) and a solid sample to UV light (e.g., 254 nm) in a photostability chamber.[12]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples at various time points.
-
4. Analytical Methodology (HPLC-UV/MS):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for macrolide analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is often used.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan of this compound) and/or mass spectrometry for identification of degradation products.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any new peaks.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.[9][10][11]
Mandatory Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Experimental Workflow for this compound Stability Investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. ldh.la.gov [ldh.la.gov]
- 3. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Aldgamycin F solubility issues in biological assays
Technical Support Center: Aldgamycin F
A- Note to Researchers: Specific experimental data on the solubility and biological activity of this compound are limited in publicly available literature. The following troubleshooting guide and protocols are based on the general chemical properties of 16-membered macrolide antibiotics and established best practices for handling poorly water-soluble compounds in biological assays.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?
A1: This is a common issue encountered with hydrophobic compounds like this compound. Macrolide antibiotics are often poorly soluble in aqueous solutions.[3] The precipitation is likely occurring because the concentration of this compound has exceeded its solubility limit in the final aqueous environment of your cell culture medium. The organic solvent from your stock solution (e.g., DMSO) is being diluted, reducing its ability to keep the compound dissolved.[4][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of macrolide antibiotics and other hydrophobic compounds for use in biological assays.[3][4][6] Other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be used, but their compatibility with your specific assay and cell type should be verified.[7][8]
Q3: How can I avoid precipitation of this compound in my experiment?
A3: To avoid precipitation, consider the following strategies:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity and precipitation.[7][9][10]
-
Prepare Fresh Dilutions: Prepare working solutions of this compound fresh for each experiment by diluting the stock solution directly into the final assay medium. Avoid storing dilute aqueous solutions.[4]
-
Use Physical Dissolution Methods: Gentle warming (to 37°C), vortexing, or sonication of the solution after dilution can help to redissolve any precipitate that may have formed.[4]
-
Stepwise Dilution: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.[11]
Q4: My biological assay results with this compound are inconsistent. Could this be related to solubility issues?
A4: Yes, inconsistent results are a hallmark of compound solubility problems. If this compound is not fully dissolved, the actual concentration of the compound in solution will be lower than intended and can vary between wells or experiments, leading to high variability in your data.[6]
Q5: What is the maximum concentration of DMSO my cells can tolerate?
A5: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid significant cytotoxic effects.[7][9][10] It is highly recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line at the concentrations you plan to use.
Quantitative Data
Table 1: Hypothetical Solubility Profile of this compound
Disclaimer: The following data are illustrative and based on the general properties of macrolide antibiotics. Actual solubility should be determined experimentally.
| Solvent | Predicted Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for primary stock solutions.[3][12] |
| Ethanol | ~ 20 | Can be used as an alternative to DMSO.[7] |
| Methanol | ~ 15 | Another potential solvent for stock solutions. |
| Water | < 0.1 | Considered practically insoluble in aqueous solutions.[13] |
| Cell Culture Medium (e.g., DMEM) with 0.5% DMSO | < 0.05 | Solubility is significantly reduced in aqueous media. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass: Based on the molecular weight of this compound (or a related aldgamycin like Aldgamycin E, MW ~742.9 g/mol ), calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions (if necessary): If a wide range of concentrations is being tested, perform an initial serial dilution of the 10 mM stock in pure DMSO.
-
Dilute into cell culture medium: a. Pre-warm the required volume of cell culture medium to 37°C. b. While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. c. Ensure that the final concentration of DMSO in the medium does not exceed 0.5% (v/v). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of medium, resulting in a final DMSO concentration of 0.1%.
-
Inspect for precipitation: Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, try vortexing or gentle warming. If the precipitate persists, the concentration may be too high for the aqueous medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Immediate Use: Use the freshly prepared working solutions immediately in your biological assay.
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: Inhibition of bacterial protein synthesis by macrolide antibiotics.[14][15][16][17]
References
- 1. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical profile of macrolides and their comparison with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrolide - Wikipedia [en.wikipedia.org]
- 17. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Technical Support Center: Scaling Up Aldgamycin F Production and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production and purification of Aldgamycin F, a macrolide antibiotic. As specific data for this compound is limited in publicly available literature, this guide leverages established principles and common practices for the production of similar macrolide antibiotics by Streptomyces species, such as those produced by Streptomyces lavendulae.
Frequently Asked Questions (FAQs)
Production - Fermentation
-
Q1: What type of fermentation process is most suitable for this compound production? A1: Fed-batch fermentation is generally the preferred method for producing secondary metabolites like macrolide antibiotics. This strategy allows for an initial phase of robust cell growth (biomass accumulation) followed by a production phase where nutrient feeds are controlled to maximize the yield of this compound while minimizing the formation of inhibitory byproducts.
-
Q2: Which Streptomyces species is known to produce Aldgamycins? A2: While specific information on this compound is scarce, related Aldgamycins are reportedly produced by strains of Streptomyces lavendulae.[1][2][3] Researchers should consider starting with known producers of similar macrolides if a specific this compound-producing strain is not available.
-
Q3: What are the key media components for Streptomyces fermentation to produce macrolide antibiotics? A3: A typical fermentation medium for Streptomyces includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. The specific composition will require optimization for the particular strain and process.
Purification
-
Q4: What is the general strategy for purifying this compound from the fermentation broth? A4: A multi-step purification strategy is typically employed. This usually involves initial extraction from the fermentation broth, followed by one or more chromatography steps to achieve high purity.
-
Q5: Which chromatography techniques are most effective for macrolide purification? A5: A combination of chromatography techniques is often necessary. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for high-resolution separation of macrolides.[4][5][6] Other techniques like ion-exchange chromatography can also be employed depending on the specific properties of this compound and the impurities present.[7]
Troubleshooting Guides
Low or No this compound Production
This section addresses scenarios where the Streptomyces culture grows well (high biomass), but the yield of this compound is low or undetectable.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Fermentation Parameters | Optimize key parameters such as pH, temperature, and dissolved oxygen levels. For many Streptomyces species, a pH between 6.0 and 7.5 and a temperature between 28°C and 30°C are optimal for antibiotic production.[8][9] | Increased this compound titer. |
| Nutrient Limitation or Inhibition | Perform a media optimization study. Test different carbon and nitrogen sources and their concentrations. High concentrations of readily metabolizable sugars like glucose can sometimes inhibit secondary metabolite production. | Identification of an optimal medium composition that supports both growth and high-yield production. |
| Genetic Instability of the Producing Strain | Re-isolate single colonies from the stock culture and screen for high producers. Maintain cryopreserved stocks of high-yielding isolates. | Recovery of a high-producing phenotype. |
| Inadequate Induction of Biosynthetic Pathway | Ensure the fermentation conditions are conducive to the induction of secondary metabolism. This often occurs during the stationary phase of growth. | Onset of this compound production after the initial growth phase. |
Difficulties in this compound Purification
This section provides guidance on common issues encountered during the purification process.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Extraction Efficiency | Test different organic solvents for the initial extraction from the fermentation broth. Ethyl acetate (B1210297) is a commonly used solvent for macrolide extraction. Adjust the pH of the broth prior to extraction to ensure this compound is in a non-ionized state. | Increased recovery of crude this compound in the organic phase. |
| Co-elution of Impurities during Chromatography | Optimize the chromatography method. For RP-HPLC, adjust the gradient profile, mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) concentration), and pH.[6][10] Consider using a different type of chromatography column with a different selectivity. | Improved separation of this compound from closely related impurities. |
| Degradation of this compound | Assess the chemical stability of this compound at different pH values and temperatures.[11][12][13] Avoid harsh conditions during purification, such as extreme pH or high temperatures. | Minimized product loss and improved purity of the final product. |
| Low Yield after Purification | Evaluate each step of the purification process for product loss. This can be done by quantifying the amount of this compound at each stage using an analytical method like HPLC. | Identification of the purification step with the most significant product loss, allowing for targeted optimization. |
Experimental Protocols
Note: These are general protocols and will require optimization for your specific strain and experimental conditions.
Protocol 1: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation: Inoculate a suitable seed medium with spores or a vegetative culture of the Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production flasks at 28-30°C with vigorous shaking for 7-10 days.[9]
-
Monitoring: Monitor the fermentation by measuring pH, biomass (e.g., dry cell weight), and this compound concentration at regular intervals.
Protocol 2: Extraction of this compound from Fermentation Broth
-
Separation of Biomass: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extraction: Extract both the mycelium and the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) two to three times.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 3: Purification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm filter.
-
HPLC System: Use a preparative RP-HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at a wavelength where this compound absorbs, e.g., 230-280 nm).
-
Analysis and Pooling: Analyze the collected fractions for the presence and purity of this compound using analytical HPLC. Pool the pure fractions.
-
Final Step: Evaporate the solvent from the pooled fractions to obtain pure this compound.
Visualizations
References
- 1. Lavencidin, a polyene macrolide antibiotic from Streptomyces lavendulae FRI-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Streptomyces lavendulae - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. idtdna.com [idtdna.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antinematicidal metabolites from Streptomyces cuspidosporus strain SA4 against selected pathogenic bacteria, fungi and nematode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. iipseries.org [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. iipseries.org [iipseries.org]
Technical Support Center: Aldgamycin F Reaction Side Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and analyzing side products encountered during the synthesis and handling of Aldgamycin F.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of side products in this compound synthesis?
A1: Side products in the multi-step total synthesis of this compound can arise from various reactions. Key reaction types where side products may form include:
-
Aldol (B89426) Reactions: Incomplete reactions or side reactions such as self-condensation of the enolate or undesired stereoisomers can occur. For instance, the synthesis of related macrolides has shown the formation of diastereomeric adducts.
-
Glycosylation: The formation of incorrect glycosidic linkages (e.g., α- instead of β-glycosides) or incomplete coupling can lead to significant impurities. The use of protecting groups and specific promoters aims to minimize these, but side products are still possible.
-
Oxidation/Reduction Steps: Over-oxidation, under-oxidation, or reduction of unintended functional groups can lead to a variety of side products.
-
Protecting Group Manipulations: Incomplete deprotection or side reactions during the removal of protecting groups are common sources of impurities in complex syntheses.
Q2: What are common degradation pathways for this compound that could lead to side products?
A2: Like other macrolide antibiotics, this compound can degrade under certain conditions, leading to the formation of side products. Potential degradation pathways include:
-
Hydrolysis: The macrolactone ring and glycosidic bonds are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the cleavage of the sugar moieties and the opening of the macrolactone ring.
-
Oxidation: The various hydroxyl groups and other sensitive functionalities on the this compound molecule can be prone to oxidation, leading to the formation of ketones, aldehydes, or other oxidized species.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of a synthetic intermediate.
Possible Cause: Formation of diastereomers during an aldol reaction step.
Troubleshooting Steps:
-
Confirm Structure: Isolate the unexpected peak using preparative HPLC.
-
Characterize: Use NMR spectroscopy and mass spectrometry to determine the structure of the isolated compound and confirm if it is a diastereomer of the desired product.
-
Optimize Reaction:
-
Re-evaluate the choice of Lewis acid and base used in the aldol reaction. For example, TiCl4 and DIPEA have been used to control diastereoselectivity in similar syntheses.
-
Adjust the reaction temperature and time to favor the formation of the desired stereoisomer.
-
Issue 2: Low yield and presence of a major byproduct after a glycosylation step.
Possible Cause: Formation of an undesired glycosidic linkage or incomplete reaction.
Troubleshooting Steps:
-
Analyze Byproduct: Isolate the major byproduct and analyze its structure using NMR to determine the nature of the glycosidic bond.
-
Modify Glycosylation Protocol:
-
Experiment with different glycosyl donors (e.g., trichloroacetimidates) and promoters (e.g., TMSOTf).
-
Vary the reaction temperature and solvent to influence the stereochemical outcome. In some syntheses of related compounds, temperature control was critical to avoid side reactions like elimination.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general method for assessing the purity of this compound samples and detecting the presence of side products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Mass Spectrometry (MS) for Side Product Identification
This protocol outlines the use of mass spectrometry to identify the molecular weights of potential side products.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Analysis: Compare the measured mass of the unknown peak with the theoretical masses of potential side products (e.g., hydrolyzed product, oxidized product, diastereomers).
-
Tandem MS (MS/MS): For further structural elucidation, perform fragmentation of the parent ion to obtain characteristic fragment ions that can help in identifying the structure of the side product.
Quantitative Data Summary
| Reaction Step | Condition Varied | Desired Product Yield (%) | Side Product(s) (%) | Side Product Identity (if known) |
| Aldol Reaction | Lewis Acid (e.g., TiCl4 vs. Sn(OTf)2) | Diastereomer A | ||
| Glycosylation | Promoter (e.g., TMSOTf vs. BF3·OEt2) | Anomeric isomer | ||
| Deprotection | Reagent (e.g., TBAF vs. HF-Pyridine) | Incompletely deprotected intermediate |
Visualizations
Caption: Workflow for this compound synthesis, analysis, and troubleshooting.
Caption: Potential degradation pathways of this compound.
Validation & Comparative
Aldgamycin F vs. Aldgamycin N: A Comparative Guide to Biological Activity
A direct comparative analysis of the biological activities of Aldgamycin F and Aldgamycin N is not currently available in peer-reviewed literature. Despite extensive searches, no studies have been identified that directly compare the antibacterial or cytotoxic profiles of these two specific 16-membered macrolide antibiotics. Research on the broader aldgamycin family indicates a range of antibacterial activities, but specific quantitative data for this compound remains elusive.
This guide, therefore, provides a framework for the comparative evaluation of these compounds, detailing the standardized experimental protocols used to assess the biological activity of macrolide antibiotics. Additionally, it presents available data for other members of the aldgamycin family to offer a contextual understanding of their potential activities.
Data Presentation: A Template for Comparison
Due to the absence of specific data for a direct comparison, the following table is presented as a template. Researchers who successfully isolate or synthesize this compound and N can use this structure to organize their findings for a clear and direct comparison.
| Biological Activity | This compound | Aldgamycin N | Reference Compound(s) |
| Antibacterial Activity (MIC in µg/mL) | |||
| Staphylococcus aureus | Data not available | Data not available | |
| Streptococcus pneumoniae | Data not available | Data not available | |
| Bacillus subtilis | Data not available | Data not available | |
| Escherichia coli | Data not available | Data not available | |
| Pseudomonas aeruginosa | Data not available | Data not available | |
| Cytotoxicity (IC50 in µM) | |||
| Human Cancer Cell Line 1 (e.g., HeLa) | Data not available | Data not available | |
| Human Cancer Cell Line 2 (e.g., A549) | Data not available | Data not available | |
| Normal Human Cell Line (e.g., HEK293) | Data not available | Data not available |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Context from the Aldgamycin Family
While data for this compound and N is lacking, studies on other aldgamycin analogues provide some insight into the potential antibacterial spectrum. For instance, Aldgamycins Q1 and Q2 have demonstrated moderate to weak antibacterial activities against Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Acinetobacter baumannii, with MIC values ranging from 16 to 64 μg/mL.[1] Other members of the aldgamycin family, such as Aldgamycin E and I, have also been noted for their antibacterial properties.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comparative study of this compound and N.
Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a specified turbidity, corresponding to a known bacterial concentration (typically 10^8 CFU/mL). This suspension is then diluted to the final testing concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Aldgamycin Solutions: Stock solutions of this compound and Aldgamycin N are prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHII).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria). The plate is then incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the aldgamycin that completely inhibits visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay for IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer and/or normal cell lines are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and Aldgamycin N. A vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition and Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for MIC Determination.
Caption: Workflow for IC50 Determination.
Signaling Pathways
Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound or Aldgamycin N. Macrolide antibiotics generally exert their antibacterial effects by inhibiting protein synthesis through binding to the bacterial ribosome. However, specific effects on host cell signaling pathways would require dedicated investigation.
Caption: General Macrolide Mechanism.
References
- 1. Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldgamycin I, an antibacterial 16-membered macrolide from the abandoned mine bacterium, Streptomyces sp. KMA-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALDGAMYCIN E, A NEW NEUTRAL MACROLIDE ANTIBIOTIC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aldgamycin F and Other 16-Membered Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aldgamycin F, a 16-membered macrolide antibiotic, with other notable macrolides of the same class, including Tylosin, Josamycin, and Carbomycin. Due to the limited availability of specific experimental data for this compound, this comparison includes data for its close analogs, Aldgamycin Q1 and Q2, to provide the most relevant insights currently available. The guide is intended for researchers, scientists, and drug development professionals interested in the comparative performance of these macrolide antibiotics.
Executive Summary
Macrolide antibiotics are a critical class of therapeutics known for their efficacy against a broad spectrum of bacterial pathogens. The 16-membered macrolides, in particular, offer distinct advantages, including a favorable safety profile and activity against certain resistant strains. This guide delves into a comparative analysis of this compound and its analogs against other prominent 16-membered macrolides, focusing on their antibacterial, anti-inflammatory, and anticancer properties. While quantitative data for this compound remains scarce, this document compiles the available experimental evidence for related compounds and well-established macrolides to offer a valuable comparative perspective.
Comparative Performance Data
The following tables summarize the available quantitative data for the antibacterial, anti-inflammatory, and anticancer activities of the selected macrolides. It is important to note that the data for this compound is represented by its analogs, Aldgamycin Q1 and Q2.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Macrolide | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis | Acinetobacter baumannii |
| Aldgamycin Q1/Q2 | 64[1] | 16-32[1] | 16-32[1] | 64[1] |
| Tylosin | 0.5 - >64 | - | - | - |
| Josamycin | ≤0.39[2] | - | - | - |
| Carbomycin | Active (No specific MIC data found) | - | - | - |
| Erythromycin (14-membered) | 0.25 - >128 | - | - | - |
Note: Erythromycin, a 14-membered macrolide, is included for broader context.
Anti-inflammatory Activity (IC50)
| Macrolide | Assay | IC50 |
| This compound | Data Not Available | - |
| Tylosin | Qualitative evidence of anti-inflammatory effects | - |
| Josamycin | Qualitative evidence of anti-inflammatory effects | - |
| Carbomycin | Data Not Available | - |
| Erythromycin (14-membered) | Inhibition of pro-inflammatory cytokine production | - |
Anticancer Activity (GI50)
Similarly, specific GI50 values for the anticancer activity of this compound and Carbomycin are not well-documented. The anticancer potential of some macrolides is an emerging area of research.
| Macrolide | Cell Line | GI50 |
| This compound | Data Not Available | - |
| Tylosin | Qualitative evidence of antitumor activity | - |
| Josamycin | Data Not Available | - |
| Carbomycin | Data Not Available | - |
| Erythromycin (14-membered) | Various cancer cell lines | Varies |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data tables.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the macrolides is determined using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Macrolide Solutions: Stock solutions of the macrolide antibiotics are prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Each well of the microtiter plate, containing the serially diluted macrolide, is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the macrolide that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assay (LPS-induced Cytokine Inhibition)
The anti-inflammatory potential of the macrolides is assessed by their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells (e.g., RAW 264.7 macrophages).
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the macrolide compounds for 1-2 hours.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation: The IC50 value, the concentration of the macrolide that inhibits 50% of the cytokine production, is calculated from the dose-response curve.
Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the macrolides on cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Culture: Cancer cell lines are maintained in an appropriate culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach for 24 hours.
-
Drug Treatment: The cells are treated with a range of concentrations of the macrolide compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
GI50 Calculation: The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of 16-membered macrolides.
Caption: Anti-inflammatory signaling pathway of 16-membered macrolides.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Key feature comparison of selected 16-membered macrolides.
References
Comparative analysis of Aldgamycin F and Erythromycin
A comprehensive guide for researchers and drug development professionals.
In the landscape of antimicrobial research, macrolide antibiotics remain a cornerstone for treating various bacterial infections. This guide provides a detailed comparative analysis of Aldgamycin F, a lesser-known macrolide, and Erythromycin (B1671065), a widely used clinical agent. This comparison aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their structural and functional differences, supported by available data.
Structural and Physicochemical Properties
Erythromycin, first isolated in 1952 from the bacterium Saccharopolyspora erythraea, is a 14-membered macrolide antibiotic.[1] Standard-grade erythromycin is primarily a mixture of erythromycins A, B, C, and D, with erythromycin A being the most active component.[1] this compound is a 16-membered macrolide isolated from Streptomyces lavendulae. While detailed physicochemical data for this compound is scarce in publicly available literature, its structural class suggests it shares the characteristic macrocyclic lactone ring common to all macrolides.
| Property | This compound | Erythromycin A |
| Macrolide Ring Size | 16-membered | 14-membered |
| Producing Organism | Streptomyces lavendulae | Saccharopolyspora erythraea[1] |
| Chemical Formula | Not available in search results | C37H67NO13 |
| Molecular Weight | Not available in search results | 733.9 g/mol |
Mechanism of Action
Both this compound and Erythromycin belong to the macrolide class of antibiotics and are presumed to share a similar mechanism of action. Macrolides exert their bacteriostatic effect by inhibiting bacterial protein synthesis.
Erythromycin binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule within the nascent peptide exit tunnel.[1][2] This binding interferes with the translocation step of protein synthesis, preventing the peptidyl-tRNA from moving from the A-site to the P-site of the ribosome.[1][2] This blockage ultimately halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[1][2] At higher concentrations, erythromycin can exhibit bactericidal activity against certain pathogens.[2]
Diagram of the General Macrolide Mechanism of Action
Caption: General mechanism of action for macrolide antibiotics.
Antimicrobial Spectrum and Potency
A direct comparative analysis of the antimicrobial spectrum is challenging due to the limited availability of quantitative data for this compound.
Erythromycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, but also some Gram-negative bacteria and atypical pathogens.[2][3]
-
Gram-positive bacteria: Streptococcus pneumoniae, Staphylococcus aureus, Streptococcus pyogenes, Corynebacterium minutissimum.[1]
-
Gram-negative bacteria: Haemophilus influenzae.[1]
-
Atypical pathogens: Mycoplasma pneumoniae, Chlamydia trachomatis.[2]
Minimum Inhibitory Concentration (MIC) values for erythromycin against various medically significant bacteria have been reported, though they can vary widely.[1]
This compound: Specific MIC values for this compound against a range of bacterial strains are not available in the reviewed literature. General statements suggest that aldgamycin analogues exhibit moderate to weak antibacterial activity. For instance, Aldgamycins Q1 and Q2, also 16-membered macrolides, showed MIC values ranging from 16 to 64 μg/mL against Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Acinetobacter baumannii.
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols for determining antimicrobial susceptibility are crucial.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.
Experimental Workflow for MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Aldgamycin I, an antibacterial 16-membered macrolide from the abandoned mine bacterium, Streptomyces sp. KMA-001 | Semantic Scholar [semanticscholar.org]
- 3. Aldgamycin I, an antibacterial 16-membered macrolide from the abandoned mine bacterium, Streptomyces sp. KMA-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Aldgamycin F Against Resistant Bacterial Strains: A Comparative Analysis
A comprehensive review of available data on the in vitro activity of Aldgamycin F against clinically significant resistant bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and drug-resistant Streptococcus pneumoniae, reveals a notable scarcity of recent research. Publicly accessible scientific literature lacks specific Minimum Inhibitory Concentration (MIC) data for this compound against these contemporary resistant pathogens.
While the Aldgamycin family of antibiotics, belonging to the macrolide class, has been identified, specific and recent in vitro efficacy data for this compound is not available in the public domain. Historical documentation, such as a 1975 article, mentions the isolation of this compound from Streptomyces lavendulae, but this predates the widespread emergence of many of the multi-drug resistant bacterial strains that are of primary concern today.
For a meaningful comparison, this guide will present available in vitro efficacy data for other macrolides and relevant antibiotics against MRSA, VRE, and drug-resistant Streptococcus pneumoniae. This will provide a baseline for understanding the performance of antibiotics against these challenging pathogens, while highlighting the data gap for this compound.
Comparative In Vitro Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various antibiotics against key resistant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of an antibiotic's in vitro efficacy.
Table 1: Comparative MIC Values (µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Vancomycin | 0.75 - 1.5 | 1 | 1.5 |
| Linezolid | ≤ 2 | - | - |
| Daptomycin | - | 1 | 1.5 |
| Ceftaroline | 0.125 - 2 | 0.5 | 1 |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Comparative MIC Values (µg/mL) Against Vancomycin-Resistant Enterococci (VRE)
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Linezolid | ≤ 2 (susceptible) | - | - |
| Daptomycin | 0.38 - 4 | 1 | 1.5 |
| Ampicillin (for resistant strains) | > 128 | - | - |
Table 3: Comparative MIC Values (µg/mL) Against Drug-Resistant Streptococcus pneumoniae
| Antibiotic | MIC Range (Resistant) |
| This compound | Data Not Available |
| Penicillin | ≥ 2 (intermediate to resistant) |
| Erythromycin | - |
| Levofloxacin | - |
| Ceftriaxone | ≥ 2 (resistant) |
Experimental Protocols
The determination of in vitro efficacy of antimicrobial agents is standardized to ensure reproducibility and comparability of data. The primary method used is the Minimum Inhibitory Concentration (MIC) assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibiotic is determined using either broth microdilution or agar (B569324) dilution methods as standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Method:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
2. Agar Dilution Method:
-
Plate Preparation: A series of agar plates are prepared, each containing a different concentration of the antibiotic incorporated into the agar medium.
-
Inoculation: A standardized bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.
Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibiotics.
Mechanisms of Action and Resistance
Understanding the mechanism of action of an antibiotic and the corresponding bacterial resistance mechanisms is crucial for drug development and clinical application.
General Macrolide Mechanism of Action
Macrolide antibiotics, the class to which Aldgamycins belong, typically function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the elongation of the polypeptide chain.
Comparative Analysis of Aldgamycin F: Data Currently Unavailable for a Full Cross-Resistance Study
A comprehensive comparative guide on the cross-resistance profile of Aldgamycin F, a 16-membered macrolide antibiotic isolated from Streptomyces lavendulae, cannot be compiled at this time due to the lack of publicly available quantitative data on its antibacterial activity. Despite extensive searches of scientific literature, specific Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacterial strains remain elusive. This foundational data is essential for any meaningful comparison of its efficacy and cross-resistance patterns with other antibiotics.
Macrolide antibiotics, as a class, are crucial in clinical practice. They function by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Cross-resistance among macrolides and with other antibiotic classes, such as lincosamides and streptogramins (MLSB resistance), is a significant clinical concern. This phenomenon often arises from shared mechanisms of resistance, including target site modification (e.g., methylation of the ribosomal RNA by erm genes) or active efflux of the drug from the bacterial cell.
A thorough cross-resistance study would involve comparing the MICs of this compound against a diverse panel of bacteria, including susceptible and resistant strains, with the MICs of other relevant antibiotics. This would allow researchers to identify patterns of reduced susceptibility and infer potential mechanisms of cross-resistance.
Proposed Alternative for a Comparison Guide
Given the data limitations for this compound, we propose to construct a similar comparative guide for a well-characterized 16-membered macrolide antibiotic for which extensive MIC data and cross-resistance studies are available, such as Tylosin or Josamycin . Such a guide would fulfill the user's request for a data-driven comparison and would include:
-
Detailed data tables of MIC values against a range of Gram-positive and Gram-negative bacteria.
-
Comparisons with other macrolides (e.g., erythromycin, azithromycin) and antibiotics from different classes.
-
Experimental protocols for MIC determination, such as broth microdilution or agar (B569324) dilution methods.
-
Visualizations of signaling pathways , specifically the mechanism of action of macrolides on the bacterial ribosome and the molecular mechanisms of cross-resistance, rendered in Graphviz.
This alternative approach would provide the target audience of researchers, scientists, and drug development professionals with a valuable and actionable comparative analysis of a clinically relevant macrolide antibiotic, adhering to all the specified content and formatting requirements.
Benchmarking Aldgamycin F Against Clinically Used Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aldgamycin F, a member of the 16-membered macrolide antibiotic family, against several clinically established antibiotics. Due to the limited publicly available data specifically for this compound, this guide utilizes data for closely related aldgamycin compounds (Aldgamycin Q1 and Q2) as a proxy to benchmark the potential efficacy of this class of molecules. The information presented herein is intended to provide a framework for research and drug development professionals interested in the potential of aldgamycins as novel antibacterial agents.
Introduction to this compound
This compound belongs to the 16-membered macrolide class of antibiotics, a group of natural products primarily produced by actinomycetes.[1][2][3] Like other macrolides, aldgamycins are characterized by a large macrocyclic lactone ring. While 14- and 15-membered macrolides like erythromycin (B1671065) and azithromycin (B1666446) are more common in clinical use, 16-membered macrolides such as josamycin (B1673084) and tylosin (B1662201) are also utilized, particularly in veterinary medicine.[1][3][4] The aldgamycin family of compounds has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[2][5]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Sixteen-membered macrolide antibiotics, including the aldgamycin class, exert their antibacterial effect by inhibiting bacterial protein synthesis.[2][6][7] They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule and ribosomal proteins L4 and L22.[2] This binding action blocks the exit tunnel through which nascent polypeptide chains emerge, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[7] The ultimate result is the cessation of protein elongation and the inhibition of bacterial growth. This mechanism is generally considered bacteriostatic, but can be bactericidal at higher concentrations.[2]
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for aldgamycin analogues and several clinically used macrolide antibiotics against a panel of clinically relevant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
| Antibiotic | Enterococcus faecalis (μg/mL) | Bacillus subtilis (μg/mL) | Staphylococcus aureus (μg/mL) | Acinetobacter baumannii (μg/mL) |
| Aldgamycin Q1/Q2 | 16 - 64 | 16 - 32 | 16 - 32 | 32 - 64 |
| Erythromycin | >8 - >128[8][9][10] | 0.125[11] | 0.25 - >128[5][12] | - |
| Azithromycin | 14.2% susceptible[13][14] | - | 32 - 64[15][16] | 0.25 - >128[17][18][19] |
| Clarithromycin (B1669154) | - | - | 25% inhibition at 2 mg/L[20] | - |
| Josamycin | 41.2% resistant[21] | - | ≤0.39 - >4[20][22][23][24] | - |
| Tylosin | - | - | 0.5 - >256[5][25][26] | - |
| Data for Aldgamycin Q1 and Q2 are used as a proxy for the aldgamycin class.[5] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The data presented in this guide are typically generated using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Workflow for Broth Microdilution:
Key Components of the Protocol:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Inoculum Preparation: A standardized inoculum is crucial for reproducible results. This is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Plates are generally incubated at 35 ± 2°C in ambient air for 16 to 20 hours.
-
Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) in the well.
Discussion and Future Directions
The available data, though limited to aldgamycin analogues, suggests that the aldgamycin class of 16-membered macrolides possesses moderate in vitro activity against a range of Gram-positive bacteria and some Gram-negative species. The MIC values for Aldgamycins Q1 and Q2 against Enterococcus faecalis, Bacillus subtilis, and Staphylococcus aureus are generally higher than those of some clinically used macrolides against susceptible strains. However, it is important to note the high rates of resistance to established macrolides like erythromycin and azithromycin in clinical isolates of these same species.
The potential advantages of 16-membered macrolides, such as better gastrointestinal tolerance and activity against certain resistant strains, warrant further investigation for this compound and other members of its class.[1][2][3] Future research should focus on:
-
Comprehensive in vitro testing of this compound: Determining the MIC and Minimum Bactericidal Concentration (MBC) of purified this compound against a broad panel of clinically relevant, including multidrug-resistant, bacterial isolates.
-
In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of infection to understand its pharmacokinetic and pharmacodynamic properties.
-
Mechanism of resistance studies: Investigating the potential for cross-resistance with other macrolides and identifying the genetic determinants of resistance to aldgamycins.
References
- 1. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. ldh.la.gov [ldh.la.gov]
- 5. Tylosin - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of a 16-membered macrolide. Characteristics of dihydrorosaramicin binding to Escherichia coli ribosome and the effects of some competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. Detection of the Erythromycin rRNA Methylase Gene erm(A) in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Level Resistance to Erythromycin and Tetracycline and Dissemination of Resistance Determinants among Clinical Enterococci in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissemination and characteristics of high-level erythromycin-resistant Enterococcus faecalis from bulk tank milk of dairy companies in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility of Enterococcus faecalis isolated from canals of root filled teeth with periapical lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Azithromycin effect on multidrug resistant Acinetobacter baumannii biofilm production and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jwatch.org [jwatch.org]
- 20. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 23. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Josamycin - Antibiotics - CAT N°: 29606 [bertin-bioreagent.com]
- 25. Tylosin susceptibility of Staphylococci from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Aldgamycin F: Uncharted Territory in Cancer Research
Despite a comprehensive search of available scientific literature, there is currently no published experimental data detailing the activity of Aldgamycin F in any cancer cell lines. This scarcity of information prevents the creation of a comparative guide on its efficacy against other anticancer agents.
This compound is a macrolide antibiotic that was first isolated from the bacterium Streptomyces lavendulae. While its chemical structure has been proposed, its biological activity, particularly in the context of cancer, remains largely unexplored in publicly accessible research. Our investigation yielded no studies reporting its effects on cancer cell proliferation, its half-maximal inhibitory concentration (IC₅₀) values, or the signaling pathways it might modulate in cancerous cells.
For researchers and drug development professionals, this indicates that this compound is a compound with a currently unknown potential in oncology. Without foundational in vitro studies to establish its cytotoxic or cytostatic effects against a panel of cancer cell lines, it is impossible to draw comparisons to well-characterized chemotherapeutic agents like doxorubicin (B1662922) or other targeted therapies.
The Path Forward for Investigating Novel Compounds like this compound
To assess the potential of a compound like this compound as an anticancer agent, a systematic experimental approach is required. The typical workflow for such an investigation is outlined below.
Figure 1. A generalized experimental workflow for evaluating the anticancer potential of a novel compound.
Standard Experimental Protocols
For a thorough investigation of a new compound, the following experimental methodologies are typically employed:
1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Objective: To determine the concentration at which a compound inhibits cancer cell growth.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
-
2. Apoptosis and Cell Death Analysis (e.g., Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the compound induces programmed cell death (apoptosis).
-
Methodology:
-
Cells are treated with the compound at its IC₅₀ concentration for various time points.
-
Both adherent and floating cells are collected and washed.
-
Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
3. Signaling Pathway Analysis (e.g., Western Blotting)
-
Objective: To identify the molecular pathways affected by the compound.
-
Methodology:
-
Cells are treated with the compound, and whole-cell lysates are prepared at different time points.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to key proteins in signaling pathways of interest (e.g., proteins involved in apoptosis like Bcl-2 and caspases, or cell cycle regulators like cyclins and CDKs).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Until such studies are conducted and published for this compound, its potential as an anticancer agent remains speculative. Researchers interested in this compound would need to perform these foundational experiments to characterize its activity and determine its viability for further development.
The Evolving Role of Macrolides: From Antibiotics to Antiviral Modulators
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The macrolide class of antibiotics, renowned for their efficacy against a broad spectrum of bacterial pathogens, is increasingly being investigated for its potential antiviral activities. While primarily known for inhibiting bacterial protein synthesis, certain macrolides have demonstrated the ability to modulate host immune responses and, in some cases, directly interfere with viral replication. This guide provides a comparative overview of the antiviral spectrum of well-characterized macrolides, offering a framework for understanding the potential, yet currently unproven, antiviral capacity of less-studied analogs such as Aldgamycin F.
This compound is a 16-membered macrolide belonging to the tylosin (B1662201) subclass, a group of compounds with established antibacterial properties.[1][2][3] However, to date, no specific antiviral activity has been reported in the scientific literature for this compound or its direct analogs. This guide, therefore, focuses on the antiviral data available for clinically significant macrolides like azithromycin (B1666446), clarithromycin (B1669154), and erythromycin (B1671065) to provide a comprehensive understanding of the current research landscape and potential future directions for analogs like this compound.
Comparative Antiviral Activity of Prominent Macrolides
The antiviral effects of macrolides are multifaceted, primarily revolving around their immunomodulatory and anti-inflammatory properties rather than direct virucidal action.[4][5][6][7][8][9][10][11] These effects can indirectly inhibit viral replication and mitigate virus-induced pathology. However, some in vitro studies have suggested direct antiviral mechanisms as well.
The following table summarizes the in vitro antiviral activity of azithromycin against a range of viruses. It is important to note that these are laboratory findings and may not directly translate to clinical efficacy.
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 2.12 | [12][13] |
| Picornaviridae | Rhinovirus | Human Bronchial Epithelial Cells | >10 (inhibition observed) | [12] |
| Flaviviridae | Zika Virus | Vero 76 | 1.3 | [12] |
| Filoviridae | Ebola Virus | Vero 76 | 5.1 | [12] |
| Orthomyxoviridae | Influenza A (H1N1) | A549 | 68 | [12] |
| Flaviviridae | Dengue Virus (Serotype 2) | Vero | 3.71 | [12] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Mechanisms of Antiviral Action
The antiviral mechanisms of macrolides are complex and not fully elucidated. They are broadly categorized into indirect (immunomodulatory) and direct actions.
Indirect Antiviral Mechanisms: Immunomodulation and Anti-inflammatory Effects
The most well-documented antiviral effects of macrolides are linked to their ability to modulate the host's immune and inflammatory responses.[4][7][8][11] This is particularly relevant in viral infections that are exacerbated by a hyper-inflammatory state, often referred to as a "cytokine storm."
Key immunomodulatory effects include:
-
Reduction of Pro-inflammatory Cytokines: Macrolides like azithromycin and clarithromycin have been shown to decrease the production of key pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[4][14][15]
-
Modulation of Interferon Response: Azithromycin can enhance the expression of pattern recognition receptors (PRRs) like RIG-I and MDA5, leading to an amplified type I and III interferon response, which is crucial for antiviral defense.[14][16][17]
-
Neutrophil Modulation: Macrolides can affect neutrophil migration and activity, which can reduce inflammation-mediated tissue damage during viral infections.[8]
References
- 1. Tylosin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structure-activity studies of tylosin-related macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrolide Therapy in Respiratory Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical evidences on the antiviral properties of macrolide antibiotics in the COVID-19 era and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical evidences on the antiviral properties of macrolide antibiotics in the COVID-19 era and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. research.nu.edu.kz [research.nu.edu.kz]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Clinical Pharmacology Perspectives on the Antiviral Activity of Azithromycin and Use in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrolides and viral infections: focus on azithromycin in COVID-19 pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. outbreak.info [outbreak.info]
- 17. Azithromycin: Molecular and Clinical Insights into its Antiviral and Immunomodulatory Actions Against Global Health Threats [orientaljphysicalsciences.org]
A Proposed Framework for Validating the In Vivo Anti-Inflammatory Effects of Aldgamycin F
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide outlines a proposed experimental framework to investigate and validate the potential in vivo anti-inflammatory properties of Aldgamycin F, a macrolide antibiotic for which no such data currently exists in public literature. Drawing upon the well-documented anti-inflammatory and immunomodulatory activities of other macrolides, such as azithromycin (B1666446) and roxithromycin, we hypothesize that this compound may exert similar effects. This document provides a comparative guide, detailing established in vivo models, experimental protocols, and hypothetical data to serve as a benchmark for future studies. The primary objective is to offer a robust methodology for researchers to assess this compound's potential as a novel anti-inflammatory agent, comparing its hypothetical performance against established alternatives.
Introduction: The Anti-Inflammatory Potential of Macrolides
Macrolide antibiotics are a class of drugs primarily used for their antimicrobial properties. However, extensive research has revealed that many macrolides, including erythromycin, clarithromycin, and azithromycin, possess significant anti-inflammatory and immunomodulatory effects that are independent of their antibacterial action. These effects are attributed to their ability to modulate host immune responses, particularly by reducing the production of pro-inflammatory cytokines and influencing leukocyte function.
This compound belongs to the aldgamycin family of 16-membered macrolide antibiotics isolated from Streptomyces. While its antibacterial properties have been noted, its anti-inflammatory potential remains unexplored. Given its structural classification as a macrolide, there is a scientific basis to hypothesize that this compound may also exhibit anti-inflammatory activities. This guide presents a strategy to validate this hypothesis through in vivo experimentation.
Hypothesized Mechanism of Action
The anti-inflammatory effects of many macrolides are mediated through the inhibition of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). We hypothesize that this compound may exert its anti-inflammatory effects by downregulating the NF-κB signaling cascade.
Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.
Proposed In Vivo Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammatory model for screening potential anti-inflammatory drugs.
Experimental Protocol
-
Animals: Male Wistar rats (180-220g) will be used. Animals will be housed under standard laboratory conditions and acclimatized for at least one week before the experiment.
-
Grouping: Animals will be randomly divided into the following groups (n=6 per group):
-
Group I (Negative Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Group II (Positive Control - NSAID): Diclofenac Sodium (10 mg/kg, oral)
-
Group III (Positive Control - Macrolide): Azithromycin (50 mg/kg, oral)
-
Group IV (Test Group 1): this compound (25 mg/kg, oral)
-
Group V (Test Group 2): this compound (50 mg/kg, oral)
-
Group VI (Test Group 3): this compound (100 mg/kg, oral)
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments (vehicle, positive controls, or this compound) are administered orally.
-
One hour after treatment, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis will be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative Performance and Data Presentation
The following tables present a hypothetical comparison of the expected outcomes for this compound against the known efficacy of standard anti-inflammatory agents in the carrageenan-induced paw edema model. This data is for illustrative purposes to establish a benchmark for evaluating experimental results.
Table 1: Hypothetical Paw Volume Increase (mL) Over Time
| Group | Treatment | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| I | Vehicle | 0.35 ± 0.04 | 0.58 ± 0.05 | 0.75 ± 0.06 | 0.68 ± 0.05 | 0.55 ± 0.04 |
| II | Diclofenac (10 mg/kg) | 0.20 ± 0.03 | 0.28 ± 0.04 | 0.35 ± 0.04 | 0.30 ± 0.03 | 0.25 ± 0.03 |
| III | Azithromycin (50 mg/kg) | 0.25 ± 0.03 | 0.38 ± 0.04 | 0.45 ± 0.05 | 0.40 ± 0.04 | 0.35 ± 0.04 |
| IV | This compound (25 mg/kg) | 0.30 ± 0.04 | 0.48 ± 0.05 | 0.60 ± 0.06 | 0.55 ± 0.05 | 0.48 ± 0.04 |
| V | This compound (50 mg/kg) | 0.26 ± 0.03 | 0.40 ± 0.04 | 0.50 ± 0.05 | 0.45 ± 0.04 | 0.38 ± 0.04 |
| VI | This compound (100 mg/kg) | 0.22 ± 0.03 | 0.32 ± 0.04 | 0.40 ± 0.04 | 0.35 ± 0.03 | 0.30 ± 0.03 |
Values are represented as Mean ± SEM. Data is hypothetical for this compound.
Table 2: Hypothetical Percentage Inhibition of Edema at 3 Hours
| Group | Treatment | Average Edema at 3hr (mL) | % Inhibition |
| I | Vehicle | 0.75 | - |
| II | Diclofenac (10 mg/kg) | 0.35 | 53.3% |
| III | Azithromycin (50 mg/kg) | 0.45 | 40.0% |
| IV | This compound (25 mg/kg) | 0.60 | 20.0% |
| V | This compound (50 mg/kg) | 0.50 | 33.3% |
| VI | This compound (100 mg/kg) | 0.40 | 46.7% |
Data is hypothetical for this compound and serves as a target for experimental validation.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the initial in vivo validation of this compound as a potential anti-inflammatory agent. The proposed carrageenan-induced paw edema model is a first-line screening tool. Positive and dose-dependent results from this study would warrant further investigation into more chronic models of inflammation (e.g., adjuvant-induced arthritis) and detailed mechanistic studies. Elucidating the precise molecular targets of this compound within the inflammatory cascade will be crucial for its development as a therapeutic candidate. The lack of existing data on this compound underscores the necessity of foundational research, for which this guide provides a clear and actionable starting point.
A Head-to-Head Comparison of Aldgamycin F and Mycinamicin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two 16-membered macrolide antibiotics: Aldgamycin F and Mycinamicin. This document synthesizes available data on their structure, mechanism of action, and antimicrobial performance, supported by experimental methodologies and visual diagrams to facilitate understanding.
Introduction
This compound and Mycinamicin are both members of the 16-membered macrolide antibiotic family, a class of natural products known for their potent antimicrobial activity, particularly against Gram-positive bacteria. While Mycinamicin, produced by Micromonospora griseorubida, has been more extensively studied, information on this compound, isolated from Streptomyces lavendulae, remains comparatively scarce in publicly accessible literature. This guide aims to provide a comprehensive side-by-side comparison based on the available scientific data.
Structural and Physicochemical Properties
Mechanism of Action
The primary mechanism of action for macrolide antibiotics, including Mycinamicin, is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit in the nascent peptide exit tunnel, thereby blocking the elongation of the polypeptide chain. This action is typically bacteriostatic but can be bactericidal at higher concentrations. While the specific mechanism for this compound has not been detailed in the available literature, as a 16-membered macrolide, it is presumed to share this fundamental mechanism of action.
Antimicrobial Activity
Mycinamicins exhibit strong antimicrobial activity against Gram-positive bacteria. Quantitative data for Mycinamicin II and IV are presented below. Unfortunately, specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains are not available in the reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Mycinamicin Derivatives
| Organism | Mycinamicin II (µg/mL) | Mycinamicin IV (µg/mL) |
| Staphylococcus aureus | 0.2 - 1.56 | 0.5 - 2.0 |
| Bacillus subtilis | 0.1 - 0.78 | 0.2 - 1.0 |
| Micrococcus luteus | 0.05 - 0.4 | 0.1 - 0.5 |
Note: Data is compiled from multiple sources and represents a range of reported MIC values.
Biosynthesis
Mycinamicin is a polyketide synthesized by a type I polyketide synthase (PKS) in Micromonospora griseorubida. The biosynthetic gene cluster for mycinamicin has been identified and characterized.[1] The biosynthesis of 16-membered macrolides in Streptomyces, the genus that produces this compound, also involves large, modular type I PKSs. While the specific biosynthetic pathway for this compound is not detailed, it is expected to follow a similar modular synthesis paradigm.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values reported for Mycinamicin are typically determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate with Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Conclusion
Mycinamicin demonstrates potent in vitro activity against a range of Gram-positive bacteria, consistent with its mechanism of action as a protein synthesis inhibitor. While this compound belongs to the same class of 16-membered macrolides and is expected to have a similar mode of action and antimicrobial spectrum, a significant lack of publicly available, quantitative data for this specific compound prevents a direct and detailed performance comparison with Mycinamicin. Further research is required to fully elucidate the structure, bioactivity, and biosynthetic pathway of this compound to enable a more comprehensive comparative analysis. This guide will be updated as more information becomes available.
References
Safety Operating Guide
Navigating the Disposal of Aldgamycin F: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for Aldgamycin F necessitates a cautious approach based on general best practices for macrolide antibiotics. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by consulting their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method.
Improper disposal of antibiotics like this compound can contribute to environmental contamination and the development of antimicrobial resistance. Therefore, treating this compound as a hazardous chemical waste is the recommended starting point for ensuring safe and compliant disposal.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following table provides generalized information based on common laboratory practices for macrolide antibiotics. These values should be considered estimates, and specific institutional guidelines will supersede this information.
| Property | Value/Guideline | Source/Analogy |
| Chemical Class | Macrolide Antibiotic | General Chemical Classification |
| Primary Disposal Route | Incineration via a licensed hazardous waste contractor | General Laboratory Practice |
| Secondary Containment | Required for liquid waste containers | Standard Laboratory Safety Protocol |
| PPE Requirement | Nitrile gloves, lab coat, safety glasses/goggles | General Laboratory Practice |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are based on general guidelines for the disposal of antibiotic waste in a laboratory setting.[1]
Disposal of Pure this compound (Solid/Powder)
-
Segregation : Isolate the pure this compound waste from all other lab waste streams to prevent cross-contamination.
-
Packaging : Place the solid this compound into a clearly labeled, sealed, and chemically compatible container. The label must include "Hazardous Waste," "this compound," the approximate quantity, and the date of accumulation.
-
Storage : Store the packaged waste in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.
-
Collection : Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.
Disposal of this compound Stock Solutions
-
Segregation : Do not mix this compound stock solutions with other chemical waste unless explicitly permitted by your institution's EHS office.
-
Packaging : Collect this compound stock solutions in a dedicated, leak-proof, and sealed container. Clearly label the container with "Hazardous Waste," "this compound Solution," the solvent used, the estimated concentration, and the date.
-
Storage : Store the container in the designated hazardous waste accumulation area, utilizing secondary containment to prevent spills.
-
Collection : Schedule a pickup with a licensed hazardous waste disposal contractor as directed by your EHS department.
Disposal of this compound-Contaminated Labware and Debris
This category includes items such as pipette tips, gloves, and cell culture plates that have come into contact with this compound.
-
Segregation : Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.
-
Packaging : Place the contaminated materials in a designated, labeled hazardous waste bag or container. The label should clearly indicate "Hazardous Waste," "this compound-Contaminated Debris," and the date.
-
Storage : Store the container in the designated hazardous waste accumulation area.
-
Collection : Arrange for pickup by a licensed hazardous waste disposal contractor.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal in a laboratory setting.
It is imperative to reiterate that these are general guidelines. The absence of a specific Safety Data Sheet for this compound makes consultation with your institution's Environmental Health and Safety department the most critical step in ensuring safe and compliant disposal.
References
Essential Safety and Handling Protocols for Aldgamycin F
Disclaimer: A specific Safety Data Sheet (SDS) for Aldgamycin F was not located. The following guidance is synthesized from general laboratory safety protocols and data from the SDS for a related substance (Sigma-Aldrich product PHR1703). Researchers must conduct a thorough risk assessment and consult with their institution's safety office before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Impervious Gloves | Nitrile rubber, 0.11 mm thickness, with a breakthrough time of 480 minutes.[4] Always inspect gloves prior to use.[5] |
| Body Protection | Protective Clothing | Long-sleeved shirt and long pants, or a laboratory coat.[3] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[5][6] |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical. The following table outlines emergency procedures.
| Exposure Type | Procedure |
| Inhalation | Move the individual to fresh air. If they feel unwell, consult a doctor. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with water and/or shower. If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Rinse eyes with plenty of water. Remove contact lenses if present and easy to do so. |
| Ingestion | Have the individual drink water (two glasses at most) immediately. Consult a physician. Do NOT induce vomiting.[6] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus and suitable protective clothing. |
| Spill | Evacuate the area and ensure adequate ventilation.[5] Avoid dust formation.[5] Collect the spill with a suitable absorbent material and dispose of it properly.[5] Clean the affected area. |
Operational Plan: Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood.[5][6]
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace.
Storage:
-
Store in a tightly closed container.[5]
-
Keep in a dry and well-ventilated place.[5]
-
The recommended storage temperature can typically be found on the product label.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Unused or waste material should be disposed of as hazardous waste.[7] Contact a licensed professional waste disposal service to dispose of this material. Do not let the product enter drains.[5]
Safe Handling Workflow for this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. bvl.bund.de [bvl.bund.de]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
